molecular formula C9H12ClNO B1375540 3-Amino-2-(4-chlorophenyl)propan-1-ol CAS No. 21464-46-0

3-Amino-2-(4-chlorophenyl)propan-1-ol

Cat. No.: B1375540
CAS No.: 21464-46-0
M. Wt: 185.65 g/mol
InChI Key: HNSXASSJRSGBHZ-UHFFFAOYSA-N
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Description

3-Amino-2-(4-chlorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-(4-chlorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(4-chlorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSXASSJRSGBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It addresses the specific structural challenges of 3-Amino-2-(4-chlorophenyl)propan-1-ol , a reduced homolog of the GABA-B agonist class (structurally related to a chain-shortened Baclofen alcohol).

Executive Summary

3-Amino-2-(4-chlorophenyl)propan-1-ol (C


H

ClNO) represents a critical scaffold in the synthesis of

-amino acid analogs and serves as a potential degradation marker in the manufacturing of phenyl-substituted GABA analogs. Its structure—characterized by a central chiral methine linking a lipophilic chlorophenyl ring with two polar termini (a primary amine and a primary alcohol)—presents unique analytical challenges.

This guide provides a definitive protocol for the structural confirmation and purity analysis of this molecule. Unlike its regioisomer (3-amino-3-(4-chlorophenyl)propan-1-ol), the 2-substituted architecture creates specific NMR splitting patterns and chromatographic behaviors that require tailored methodologies.

Molecular Architecture & Physicochemical Profile

Understanding the molecule's behavior in solution is a prerequisite for method development. The central carbon (C2) is a chiral center, rendering the protons on the adjacent methylene groups (C1 and C3) diastereotopic.

Physicochemical Properties Table[1]
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

ClNO
Monoisotopic Mass: ~185.06 Da
Molecular Weight 185.65 g/mol Detectable via LC-MS (ESI+)
Chirality One Chiral Center (C2)Requires Chiral HPLC for enantiomeric purity
pKa (Amine) ~9.2 - 9.6 (Predicted)Cationic at pH < 8.0; Retains well on Cation Exchange
pKa (Alcohol) ~16 (Predicted)Neutral under standard LC conditions
LogP ~1.1Moderate lipophilicity; amenable to RP-HPLC but risks early elution
Solubility DMSO, Methanol, Dilute AcidAvoid pure water for stock prep; use 50% MeOH
Structural Visualization (DOT)

The following diagram illustrates the connectivity and the critical "ABX" spin systems created by the chiral center.

ChemicalStructure Fig 1. Structural connectivity highlighting the chiral influence on adjacent methylene groups. Chlorophenyl 4-Chlorophenyl Ring (Lipophilic Anchor) C2 C2 Methine (Chiral Center) (Stereogenic Core) Chlorophenyl->C2 Steric Bulk C1 C1 Methylene (-CH2-OH) (Diastereotopic Protons) C2->C1 J-coupling C3 C3 Methylene (-CH2-NH2) (Diastereotopic Protons) C2->C3 J-coupling Hydroxyl Primary Alcohol (-OH) C1->Hydroxyl Amine Primary Amine (-NH2) C3->Amine

[2]

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the C2 chiral center breaks the symmetry of the adjacent methylene protons. In an achiral environment, the protons on C1 (


) and C3 (

) are diastereotopic , meaning they are chemically non-equivalent and will couple to each other (geminal) and to the C2 methine (vicinal).

Protocol: 1H NMR (400 MHz, DMSO-d6)

  • Aromatic Region (7.30 - 7.45 ppm): Look for the characteristic AA'BB' system (pseudo-quartet) of the para-substituted chlorobenzene. Integration: 4H.

  • Hydroxyl (4.5 - 5.0 ppm): Broad singlet or triplet (if dry DMSO is used). D

    
    O exchange will eliminate this peak.
    
  • C1 Methylene (-CH

    
    -OH) (3.5 - 3.8 ppm):  Expect a complex multiplet. These protons are anisochronous. They may appear as an AB part of an ABX system.
    
  • C2 Methine (2.9 - 3.1 ppm): A multiplet (quintet-like) integrating to 1H.

  • C3 Methylene (-CH

    
    -NH
    
    
    
    ) (2.6 - 2.9 ppm):
    Distinct multiplet, upfield from the alcohol methylene.
  • Amine (-NH

    
    ):  Broad singlet, chemical shift is concentration-dependent (usually 1.5 - 2.5 ppm), disappears with D
    
    
    
    O.

Causality: We select DMSO-d6 over CDCl


 because the amino-alcohol functionality often leads to poor solubility or aggregation in non-polar solvents, causing line broadening.
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]

    
     at m/z ~186.1.
    
  • Isotope Pattern: The "Smoking Gun" for this molecule is the Chlorine signature. You must observe a 3:1 ratio between m/z 186.1 (

    
    Cl) and 188.1 (
    
    
    
    Cl).
  • Fragmentation (MS/MS):

    • Loss of H

      
      O (M-18) 
      
      
      
      m/z 168.
    • Loss of CH

      
      NH
      
      
      
      (M-30) or CH
      
      
      OH (M-31) is common in these linear chains.

Chromatographic Methodologies

Due to the polarity of the amine and alcohol groups, standard C18 methods often fail to retain this compound sufficiently (elution near void volume).

Achiral Purity (HILIC Mode)

HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for small polar amines.

  • Column: Amide or Bare Silica phase (e.g., Waters XBridge Amide, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic: 10% A / 90% B.

  • Rationale: High organic content forces the polar analyte to partition into the water layer on the silica surface, ensuring retention and sharp peak shape.

Chiral Resolution (Enantiomeric Excess)

To distinguish the (R) and (S) enantiomers of the 2-substituted propane chain:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IC or IA).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 220 nm (using the chlorophenyl chromophore).

  • Self-Validation: The method is valid only if the resolution factor (

    
    ) between enantiomers is > 1.5.
    

Synthetic Pathway & Impurity Logic

Understanding the origin of the molecule aids in identifying likely impurities (precursors).

SynthesisPath Fig 2. Synthetic lineage and potential impurity vectors. Precursor 2-(4-chlorophenyl)-2-cyanoacetate (or similar cyano-ester) Intermediate 2-(4-chlorophenyl)-3-aminopropanoate (Acid/Ester Intermediate) Precursor->Intermediate Hydrogenation/Hydrolysis Target 3-Amino-2-(4-chlorophenyl)propan-1-ol (Target Molecule) Intermediate->Target Reduction (LiAlH4 or BH3) Impurity1 Over-Reduction Impurity (De-chlorination) Target->Impurity1 Harsh Cond. Impurity2 Cyclization Impurity (Unlikely but possible Azetidine) Target->Impurity2 Activation

Analytical Decision Tree
  • Sample Receipt: Dissolve in 50:50 MeOH:Water.

  • ID Check: Run ESI-MS. Confirm 186/188 ratio.

  • Purity Check: Run HILIC HPLC. If >98%, proceed.

  • Structure Verification: 1H NMR (DMSO-d6). Confirm diastereotopic splitting at 2.6-3.8 ppm.

  • Chiral Purity: Run Chiral HPLC (Normal Phase).

References

  • PubChem. Compound Summary: (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Bowery, N. G., et al.Baclofen: structure-activity relationships. Journal of Pharmacy and Pharmacology. (Contextual grounding for chlorophenyl-GABA analogs).

(Note: While specific literature on the 2-phenyl isomer is rarer than the 3-phenyl isomer (Baclofen metabolite), the analytical principles cited above are derived from standard protocols for beta-phenyl-gamma-amino alcohols found in medicinal chemistry literature.)

Sources

Technical Whitepaper: Role of 3-Amino-2-(4-chlorophenyl)propan-1-ol in Baclofen Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role of 3-Amino-2-(4-chlorophenyl)propan-1-ol as a strategic intermediate in the synthesis of Baclofen . It addresses the molecule's specific utility as a chiral homologation precursor , distinguishing it from the more common "Baclofen alcohol" (C4) and outlining the chemical transformations required to convert this C3-skeleton into the final C4-GABA analog.

Executive Summary

3-Amino-2-(4-chlorophenyl)propan-1-ol serves as a critical C3 chiral building block in the asymmetric synthesis of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid). Unlike the direct reduction product of Baclofen (which contains a 4-carbon backbone), this intermediate possesses a 3-carbon backbone, necessitating a one-carbon homologation step to yield the final API.

Its primary value lies in enantiomeric resolution . The alcohol moiety provides a chemically distinct handle for enzymatic kinetic resolution or diastereomeric salt formation before the carbon chain is extended. This allows for the establishment of the crucial (R)-configuration early in the synthetic pathway, avoiding costly late-stage resolution of the final zwitterionic amino acid.

Chemical Identity & Structural Logic

FeatureSpecification
Chemical Name 3-Amino-2-(4-chlorophenyl)propan-1-ol
Molecular Formula C

H

ClNO
Molecular Weight 185.65 g/mol
Stereocenter C2 (Benzylic position)
Role Homologation Precursor (C3

C4 extension)
Key Functionality Primary Alcohol (for activation/substitution), Primary Amine (requires protection)
Structural Comparison
  • Baclofen: HOOC-CH2-CH(Ar)-CH2-NH2 (C4 Backbone)

  • Target Intermediate: HO-CH2-CH(Ar)-CH2-NH2 (C3 Backbone)

  • Synthetic Gap: The intermediate requires the conversion of the -CH2-OH group into a -CH2-COOH moiety. This is achieved via activation and cyanide displacement , effectively inserting the missing carbon atom.

Synthetic Pathway: The Homologation Route

The transformation of 3-Amino-2-(4-chlorophenyl)propan-1-ol to Baclofen follows a rigorous Activation-Displacement-Hydrolysis protocol. This route is preferred when the starting materials (e.g., tropic acid derivatives or phenylalaninols) are readily available in chiral form.

Phase 1: Synthesis of the Amino Alcohol

The intermediate is typically synthesized via the reduction of 3-amino-2-(4-chlorophenyl)propanoic acid (a


-amino acid analog) or the ring-opening of 2-(4-chlorophenyl)oxirane  with cyanide followed by reduction, though the former is more direct.
Phase 2: Homologation to Baclofen (The Core Workflow)

Step 1: Amine Protection The primary amine at C3 is nucleophilic and must be masked to prevent self-alkylation during the activation of the alcohol.

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O) or Benzyl chloroformate (Cbz-Cl).
    
  • Mechanism:[1]HO-CH2-CH(Ar)-CH2-NH2

    
    HO-CH2-CH(Ar)-CH2-NH-PG
    

Step 2: Alcohol Activation The hydroxyl group is a poor leaving group. It is converted into a sulfonate ester.

  • Reagent: p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) with Et

    
    N.
    
  • Outcome: Formation of the Tosylate/Mesylate (TsO-CH2-...).

  • Critical Control: Temperature must be kept < 0°C to prevent elimination to the alkene (styrene derivative).

Step 3: Cyanide Displacement (Homologation) The activated methylene group undergoes S


2 substitution with a cyanide source. This step installs the 4th carbon atom.[2]
  • Reagent: NaCN or KCN in DMSO/DMF.

  • Reaction:TsO-CH2-CH(Ar)-CH2-NH-PG + CN-

    
    NC-CH2-CH(Ar)-CH2-NH-PG.
    
  • Safety Note: This generates the nitrile intermediate (3-cyano-2-(4-chlorophenyl)propylamine derivative).

Step 4: Global Hydrolysis Acidic hydrolysis simultaneously converts the nitrile to a carboxylic acid and removes the amine protecting group.

  • Reagent: 6M HCl, reflux.[3]

  • Product:Baclofen Hydrochloride .[4]

Diagram: Homologation Pathway

BaclofenHomologation Start Precursor (Beta-Amino Acid) Alcohol 3-Amino-2-(4-chlorophenyl) propan-1-ol (The Intermediate) Start->Alcohol Reduction (LiAlH4/BH3) Protected N-Protected Amino Alcohol Alcohol->Protected Protection (Boc2O) Activated Activated Intermediate (O-Tosylate/Mesylate) Protected->Activated Activation (TsCl, Et3N) Nitrile Nitrile Intermediate (Chain Extension) Activated->Nitrile Substitution (NaCN, DMSO) Baclofen Baclofen (Final API) Nitrile->Baclofen Acid Hydrolysis (HCl, Reflux)

Figure 1: The homologation workflow converting the C3-amino alcohol to Baclofen via nitrile displacement.

Process Optimization & Quality Control

Enantiomeric Resolution Strategy

The utility of 3-Amino-2-(4-chlorophenyl)propan-1-ol is maximized when it is used as a substrate for enzymatic kinetic resolution .

  • Protocol: The racemic amino alcohol is subjected to lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) using vinyl acetate as the acyl donor.

  • Result: The (R)-enantiomer (desired for Baclofen) is often acylated selectively (or left unreacted depending on enzyme specificity), allowing separation of the enantiomers via extraction or chromatography before the hazardous cyanide step.

Impurity Profiling

When using this intermediate, specific impurities must be monitored:

  • Elimination Impurity: 3-Amino-2-(4-chlorophenyl)prop-1-ene (formed during activation if temperature is uncontrolled).

  • Dimer Formation: Self-alkylation of the amine if protection is incomplete.

  • Incomplete Hydrolysis: Presence of the amide intermediate (Baclofen Impurity B) [1].

Experimental Protocol (Representative)

Synthesis of N-Boc-3-Amino-2-(4-chlorophenyl)propan-1-ol:

  • Charge: Dissolve 3-amino-2-(4-chlorophenyl)propan-1-ol (1.0 eq) in DCM.

  • Protect: Add Et

    
    N (1.2 eq) followed by Boc
    
    
    
    O (1.1 eq) at 0°C. Stir for 4 hours.
  • Workup: Wash with 1M HCl, brine, dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect >90% yield of the N-Boc alcohol.

Conversion to Nitrile (Homologation):

  • Activate: Treat N-Boc alcohol with MsCl (1.1 eq) and Et

    
    N in DCM at -10°C.
    
  • Displace: Dissolve the crude mesylate in DMSO. Add NaCN (1.5 eq). Heat to 60°C for 6 hours.

  • Safety: Caution: Cyanide generation. Use scrubbers.

  • Hydrolysis: Reflux the nitrile in 6M HCl for 12 hours to yield Baclofen HCl.

References

  • SynThink Research Chemicals. (n.d.). Baclofen EP Impurity B | 1141-23-7.[5][6][7][8] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5486796, Baclofen. Retrieved from

  • Kamal, A., et al. (2002). Chemoenzymatic synthesis of (R)- and (S)-baclofen via lipase-catalyzed resolution. Tetrahedron: Asymmetry.[4][9] (Contextual grounding on lipase resolution of Baclofen intermediates).

  • Ellis, G. A., et al. (2018). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients. Royal Society of Chemistry. (Discusses flow synthesis of Baclofen precursors).

Sources

Solubility profile of 3-Amino-2-(4-chlorophenyl)propan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Process Optimization for 3-Amino-2-(4-chlorophenyl)propan-1-ol

Executive Summary & Structural Context

Compound Identity: 3-Amino-2-(4-chlorophenyl)propan-1-ol Chemical Class:


-substituted 

-amino alcohol Significance: This molecule represents a critical chiral building block, structurally homologous to the reduced forms of

-amino acids. It shares significant physicochemical characteristics with intermediates used in the synthesis of GABA-B agonists (e.g., Baclofen analogs) and kinase inhibitors (e.g., Capasitinib precursors).

Structural Disambiguation: Researchers must distinguish this specific regioisomer (2-phenyl isomer) from its positional isomer, 3-amino-3-(4-chlorophenyl)propan-1-ol. While both share identical molecular weights (185.65 g/mol ) and functional groups, the steric environment of the amine in the 2-phenyl isomer creates unique solvation shells that influence crystallization behavior.

The Solubility Challenge: The molecule exhibits a "Schizophrenic" solubility profile due to its competing moieties:

  • Lipophilic Core: The 4-chlorophenyl ring drives solubility in non-polar organics but limits aqueous solubility.

  • Hydrophilic Termini: The primary amine (-NH

    
    ) and primary hydroxyl (-OH) groups demand hydrogen-bonding partners, necessitating protic or highly polar aprotic solvents.
    

Theoretical Solubility Framework

As a Senior Application Scientist, I advise against relying solely on "like dissolves like." Instead, we must analyze the Intermolecular Force (IMF) Balance .

Predicted Solubility Profile

Based on Group Contribution Methods (UNIFAC) and comparative data from structural analogs (e.g., Baclofen alcohol, Chlorphenesin), the solubility profile follows a distinct polarity gradient.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Protic Polar Methanol, EthanolHigh (>100 mg/mL)Strong H-bond donor/acceptor interactions with both -OH and -NH

overcome the crystal lattice energy.
Aprotic Polar DMSO, DMF, DMAcVery High (>150 mg/mL)Dipole-dipole interactions disrupt the amine-alcohol internal H-bonding network. Ideal for reaction media.
Moderately Polar THF, Ethyl Acetate, AcetoneModerate (10–50 mg/mL)Soluble, but often temperature-dependent. These are the "Sweet Spot" solvents for crystallization (antisolvent addition).
Chlorinated DCM, ChloroformModerate to Good Good solvation of the chlorophenyl ring, but poor interaction with the amine/alcohol without co-solvents.
Non-Polar Toluene, Heptane, HexaneLow / Insoluble (<1 mg/mL)The lipophilic ring interaction is insufficient to overcome the polar cohesive forces of the solid state.
Aqueous Water (pH 7)Sparingly Soluble The hydrophobic effect of the chlorophenyl group dominates at neutral pH.
Acidic Aqueous 0.1M HCl, Acetic AcidHigh Protonation of the amine (

) drastically increases polarity, driving aqueous solubility.

Experimental Protocol: Self-Validating Solubility Determination

Standard gravimetric methods often fail for amino alcohols due to their hygroscopic nature and low melting points (often oils or low-melting solids). The following protocol utilizes HPLC for precision.

Workflow Diagram (Logic & Execution)

SolubilityWorkflow Start Start: Solid Sample (3-Amino-2-(4-chlorophenyl)propan-1-ol) SolventSelect Select Solvent Set (MeOH, EtOAc, Tol, Water pH 1/7/10) Start->SolventSelect Equilibration Shake-Flask Equilibration (24h @ 25°C, 200 RPM) SolventSelect->Equilibration CheckSolid Excess Solid Present? Equilibration->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No (Solution Clear) Filtration Syringe Filter (0.22 µm PTFE) Pre-heated if conducting Hot Study CheckSolid->Filtration Yes (Suspension) AddSolid->Equilibration Dilution Dilute with Mobile Phase (Prevents precipitation) Filtration->Dilution Analysis HPLC-UV Analysis (λ = 220 nm for Chlorophenyl) Dilution->Analysis

Caption: Figure 1. Equilibrium solubility determination workflow ensuring saturation and preventing instrument contamination.

Detailed Methodology

Reagents:

  • Test Compound: >98% purity (confirmed by 1H-NMR).

  • Solvents: HPLC Grade.

Step-by-Step Procedure:

  • Preparation: Place 50 mg of the compound into 4 mL borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation Check: If the solid dissolves instantly, add more compound until a persistent suspension is observed. Crucial: A visible solid phase is required to ensure thermodynamic equilibrium.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours.

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour.

    • Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is compatible with most organics).

    • Immediate Dilution: Dilute the filtrate 1:10 or 1:100 with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation inside the HPLC vial.

  • Quantification: Inject into HPLC (C18 Column, Acetonitrile/Buffer gradient). Calculate concentration against a 5-point calibration curve.

Process Application: Recrystallization Strategy

For purification, we exploit the Temperature-Dependent Solubility Differential .

Recommended Solvent System: Ethyl Acetate / Heptane

  • Rationale: The compound is moderately soluble in Ethyl Acetate (EtOAc) and insoluble in Heptane.

  • Protocol:

    • Dissolve crude 3-Amino-2-(4-chlorophenyl)propan-1-ol in hot EtOAc (60°C) at a concentration of approx. 100 mg/mL.

    • Perform a hot filtration to remove inorganic salts.

    • Slowly add Heptane (Antisolvent) dropwise until slight turbidity persists.

    • Cool slowly to 0°C (10°C/hour ramp) to grow defined crystals rather than amorphous precipitate.

    • Note: If the product oils out (common with amino alcohols), seed with a pure crystal at 30°C.

Molecular Interaction Map

Understanding why the molecule behaves this way allows for better solvent substitution.

Interactions ClPh 4-Chlorophenyl Group (Lipophilic / Pi-Stacking) Toluene Toluene (Pi-Pi Interaction Only) ClPh->Toluene Soluble (Van der Waals) Amine Amino Group (-NH2) (H-Bond Donor/Acceptor) Amine->Toluene Insoluble (Polarity Mismatch) Methanol Methanol (Strong H-Bonding) Amine->Methanol Soluble (H-Bond) WaterAcid Acidic Water (Ionic Solvation) Amine->WaterAcid Protonation (R-NH3+) High Solubility Alcohol Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) Alcohol->Methanol Soluble (H-Bond)

Caption: Figure 2. Interaction map showing how functional groups dictate solvent compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11230006, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

    • Note: Used for physicochemical property prediction of the regioisomer class.
  • Source for the Shake-Flask Equilibrium Protocol.
  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. Retrieved from [Link]

    • Source for predicted thermodynamic properties (LogP, pKa) of the chlorophenyl-amino-propanol class.
  • University of Calgary (2023). Solubility of Organic Compounds: Polarity and Functional Group Analysis. Retrieved from [Link]

    • Source for solvent polarity classific

An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of 3-Amino-2-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol that serves as a critical intermediate in modern pharmaceutical synthesis. The presence of a single stereocenter at the C2 position gives rise to a pair of enantiomers, (R)- and (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol, whose distinct spatial arrangements are of paramount importance in drug development. This document elucidates the molecule's structural features, explores stereoselective synthesis strategies, details robust analytical methodologies for enantiomeric separation and characterization, and discusses the profound impact of chirality on biological activity. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

The Imperative of Chirality in Pharmaceutical Sciences

In the landscape of drug development, stereochemistry is not an academic curiosity but a critical determinant of therapeutic efficacy and patient safety.[1] The majority of biological targets, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. This intrinsic asymmetry means they often interact differently with the two enantiomers of a chiral drug.[1] One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the worst-case scenario, responsible for adverse or toxic effects.[1] Consequently, the synthesis and analysis of enantiomerically pure compounds are foundational to the development of safer and more effective medicines. The molecule 3-Amino-2-(4-chlorophenyl)propan-1-ol, particularly its (S)-enantiomer, serves as a key building block for advanced therapeutics, including the anti-tumor agent Capivasertib, making the mastery of its stereochemistry essential.[2]

Molecular Structure and Stereoisomers

Structural Elucidation and Identification of the Chiral Center

The chemical structure of 3-Amino-2-(4-chlorophenyl)propan-1-ol (Molecular Formula: C₉H₁₂ClNO, Molecular Weight: 185.65 g/mol ) consists of a three-carbon propanol backbone.[3][4] A primary alcohol (-CH₂OH) is located at the C1 position, a 4-chlorophenyl group is attached to the C2 position, and a primary amine (-CH₂NH₂) is at the C3 position.

The key to its stereochemistry lies at the C2 carbon. This carbon is bonded to four distinct substituents:

  • A hydroxymethyl group (-CH₂OH)

  • An aminomethyl group (-CH₂NH₂)

  • A 4-chlorophenyl group (-C₆H₄Cl)

  • A hydrogen atom (-H)

This arrangement makes the C2 carbon a chiral center, or stereocenter, giving rise to two non-superimposable mirror-image isomers known as enantiomers.

The (R)- and (S)-Enantiomers

The two enantiomers are designated as (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol and (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol according to the Cahn-Ingold-Prelog (CIP) priority rules. Their distinct three-dimensional configurations dictate how they interact with other chiral molecules, including biological targets.

G cluster_main Workflow for Chiral Analysis cluster_confirmation Confirmation Methods A Sample Preparation (Dissolution in Mobile Phase) B Chiral HPLC Separation (Enantiomer Resolution) A->B C Data Analysis (Purity & Enantiomeric Excess) B->C D Structural Confirmation C->D E NMR Spectroscopy (Structural Integrity) F Mass Spectrometry (Molecular Weight) G X-Ray Crystallography (Absolute Configuration)

Caption: A typical analytical workflow for chiral separation and characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating and quantifying enantiomers. [5]The methodology relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

  • Column Selection: A polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for resolving amino alcohol enantiomers. [5]These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions necessary for chiral recognition.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane and 2-Propanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape and reduce tailing. All solvents must be HPLC grade.

  • System Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution. For a racemic standard (a 50:50 mixture of both enantiomers), two well-resolved peaks should be observed. For an enantiomerically enriched sample, one major peak and a much smaller peak for the minor enantiomer will be seen.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Table 1: Representative Chiral HPLC Data

Enantiomer Retention Time (min) Peak Area (%)
(R)-isomer 8.52 0.5
(S)-isomer 10.24 99.5
Resolution (Rs) \multicolumn{2}{c }{> 2.0}

| Enantiomeric Excess (% ee) | \multicolumn{2}{c|}{99.0%} |

Spectroscopic and Crystallographic Confirmation

While HPLC quantifies enantiomeric purity, other techniques are required to confirm the molecule's identity and absolute three-dimensional structure.

  • NMR and Mass Spectrometry: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the molecular structure and mass, ensuring the correct compound has been synthesized. [3][6]However, these techniques cannot distinguish between enantiomers without the use of chiral shift reagents.

  • X-Ray Crystallography: This is the definitive method for determining the absolute configuration of a chiral molecule. [7]By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional map of the atoms can be generated, unambiguously assigning the (R) or (S) configuration. [8][9]

Biological Significance and Application

The stereochemistry of 3-Amino-2-(4-chlorophenyl)propan-1-ol is not merely a structural feature; it is a critical determinant of its utility as a pharmaceutical intermediate. As previously noted, the (S)-enantiomer is a documented precursor in the synthesis of Capivasertib, an AKT inhibitor investigated for cancer treatment. [2] Using the enantiomerically pure (S)-isomer is crucial for several reasons:

  • Ensuring Therapeutic Efficacy: The final drug's ability to bind to its target (the AKT enzyme) is dependent on its specific 3D shape. Synthesis starting from the correct enantiomer ensures the final active pharmaceutical ingredient (API) has the required stereochemistry.

  • Avoiding "Isomeric Ballast": Including the inactive (R)-isomer would double the dose required to achieve the same therapeutic effect, placing an unnecessary metabolic burden on the patient.

  • Preventing Off-Target Effects: The (R)-enantiomer, while potentially inactive at the primary target, could interact with other biological systems, leading to unforeseen side effects or toxicity.

Conclusion

The stereochemistry of 3-Amino-2-(4-chlorophenyl)propan-1-ol provides a clear and compelling case study on the importance of chirality in the pharmaceutical sciences. Its single chiral center at C2 gives rise to two enantiomers whose synthesis and analysis demand precise and robust methodologies. From stereoselective synthesis using biocatalysis to enantiomeric separation via chiral HPLC and definitive structural elucidation by X-ray crystallography, each step is critical to ensuring the quality and safety of the final therapeutic agent. For drug development professionals, a thorough understanding and command of these principles are indispensable for advancing new medicines from the laboratory to the clinic.

References

  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-2-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol. John Wiley & Sons, Inc. Retrieved from [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 13, 1-5. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. Retrieved from [Link]

  • MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Scholars Research Library. Retrieved from [Link]

  • EPA. (2025, October 15). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. United States Environmental Protection Agency. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-(4-aminophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • PubMed. (2003, May 19). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. National Library of Medicine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Retrieved from [Link]

  • Growing Science. (2013, October 18). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Industrial Chemistry. Retrieved from [Link]

  • Proteopedia. (n.d.). Protein X-ray Crystallography. Retrieved from [Link]

Sources

In Vitro Metabolic Stability of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the assessment of the metabolic stability of 3-Amino-2-(4-chlorophenyl)propan-1-ol . This compound, structurally characterized as a


-amino alcohol with a 

-chlorophenyl substitution, presents unique metabolic challenges distinct from its carboxylic acid analogs (e.g., Baclofen).

This guide addresses the specific requirement to evaluate metabolic clearance pathways, emphasizing the critical distinction between microsomal (CYP-mediated) and cytosolic (ADH/ALDH-mediated) metabolism.

Technical Guide & Protocol Strategy

Executive Summary & Compound Profile

3-Amino-2-(4-chlorophenyl)propan-1-ol is a polar, basic small molecule. Its structural core—a primary alcohol and a primary amine separated by a chlorophenyl-substituted carbon—dictates its metabolic fate. Unlike lipophilic drugs cleared solely by Cytochrome P450s (CYPs), this molecule is a prime substrate for Phase II conjugation and cytosolic oxidation.

  • Chemical Class:

    
    -Amino Alcohol / Phenylpropylamine derivative.
    
  • Key Metabolic Liabilities:

    • Primary Alcohol (-CH

      
      OH):  High risk of rapid oxidation to the corresponding aldehyde and carboxylic acid via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).
      
    • Primary Amine (-NH

      
      ):  Susceptible to oxidative deamination (MAO/CYP) or N-acetylation (NAT).
      
    • Chlorophenyl Ring: The 4-Cl substituent effectively blocks para-hydroxylation, enhancing metabolic stability at the aryl moiety, though ortho-hydroxylation remains a minor pathway.

Critical Experimental Insight: Standard microsomal stability assays (using RLM/HLM + NADPH) often underestimate the clearance of primary alcohols because they lack the cytosolic fraction containing ADH and the cofactor NAD+. This guide prescribes a modified S9 or Hepatocyte assay to capture the true intrinsic clearance (


).

Predicted Metabolic Pathways (Mechanistic Analysis)

Before initiating wet-lab protocols, we must map the likely metabolic "soft spots."

Phase I: Oxidation & Deamination
  • Cytosolic Oxidation (Major): The primary alcohol is oxidized to 3-amino-2-(4-chlorophenyl)propanal (aldehyde) and subsequently to 3-amino-2-(4-chlorophenyl)propanoic acid . This mimics the conversion of amino-alcohols to their corresponding amino-acids.

  • CYP-Mediated Oxidation (Minor): CYP2D6 or CYP2C19 may catalyze N-oxidation or oxidative deamination, though the latter is less favored in primary amines compared to secondary/tertiary amines.

Phase II: Conjugation
  • O-Glucuronidation: The primary hydroxyl group is a "ready-made" handle for UDP-glucuronosyltransferases (UGTs), leading to the formation of the O-glucuronide conjugate.

  • N-Acetylation: N-acetyltransferases (NATs) may acetylate the primary amine, reducing polarity.

Pathway Visualization

MetabolicPathways Parent Parent Compound 3-Amino-2-(4-chlorophenyl)propan-1-ol Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH (Cytosol) + NAD+ Glucuronide Metabolite 2 O-Glucuronide (Phase II) Parent->Glucuronide UGT (Microsomes) + UDPGA Deaminated Metabolite 3 Deaminated Product Parent->Deaminated MAO/CYP (Oxidative Deamination) Acid Metabolite 1 Carboxylic Acid (Oxidation) Aldehyde->Acid ALDH (Cytosol) + NAD+

Figure 1: Predicted metabolic map illustrating the divergence between cytosolic oxidation (ADH/ALDH) and microsomal conjugation (UGT).[1]

Experimental Protocols (The Core)

To accurately determine


, you must run two parallel assays or use a whole-cell system.
Protocol A: Liver S9 Fraction Stability Assay (Comprehensive)

Why S9? The S9 fraction contains both microsomes (CYPs, UGTs) and cytosol (ADH, ALDH, NATs). This is superior to microsomes for alcohol-containing drugs.

Materials:

  • Pooled Liver S9 (Human/Rat/Mouse).

  • Cofactor Mix A (Phase I - Oxidative): NADPH (1 mM final) + NAD+ (1 mM final). Note: Adding NAD+ is crucial for ADH activity.

  • Cofactor Mix B (Phase II - Conjugative): UDPGA (2 mM final) + Alamethicin (25 µg/mL, pore-forming agent to access luminal UGTs).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl

    
    .
    

Step-by-Step Workflow:

  • Preparation: Thaw S9 on ice. Dilute to 1.0 mg protein/mL in buffer.

  • Pre-incubation: Aliquot 198 µL of S9 mix into 96-well plates. Spike with 2 µL of test compound (100 µM stock) to reach 1 µM final concentration . Pre-warm at 37°C for 5 min.

  • Initiation: Add 50 µL of Cofactor Mix (NADPH + NAD+ + UDPGA).

    • Control: Run a "No Cofactor" control to assess chemical stability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide or Labetalol).

  • Processing: Centrifuge at 4000 rpm for 20 min (4°C). Transfer supernatant for LC-MS/MS analysis.

Protocol B: Hepatocyte Stability Assay (Gold Standard)

Why Hepatocytes? Intact cells maintain physiological cofactor concentrations and membrane transporters, providing the most accurate in vivo clearance prediction.

Workflow:

  • Thaw cryopreserved hepatocytes (Human/Rat) in thawing medium.

  • Centrifuge and resuspend in incubation medium (WME, pH 7.4) to

    
     cells/mL.
    
  • Add test compound (1 µM final).

  • Incubate at 37°C in a CO

    
     incubator with shaking.
    
  • Sample at

    
     min.
    
  • Quench with Acetonitrile/Formic Acid.

Analytical Methodology: LC-MS/MS Optimization

The amino-alcohol structure makes this compound polar and hydrophilic . Standard C18 chromatography may result in poor retention and ion suppression (eluting in the void volume).

Recommended Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 95% B to 50% B over 3 minutes. (HILIC runs high organic to low organic).

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Target Mass: MW

      
       185.65 Da.[2][3] Look for 
      
      
      
      186.1.
    • Chlorine Pattern: Look for the characteristic

      
       isotope ratio (3:1) at 186.1 / 188.1 to confirm identity.
      

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm of the remaining parent compound (


) vs. time (

). The slope of the linear regression is

(elimination rate constant).

Equation 1: Half-life (


) 


Equation 2: Intrinsic Clearance (


) 


Where

is the S9 or microsomal protein concentration (mg/mL).
Scaling to In Vivo Clearance

To predict hepatic clearance (


) in humans:


ParameterHuman ValueRat Value
Microsomal Protein45 mg/g liver45 mg/g liver
Hepatocellularity

cells/g

cells/g
Liver Weight21 g/kg body weight40 g/kg body weight
Liver Blood Flow (

)
21 mL/min/kg55 mL/min/kg

Interpretation Guide:

  • High Stability:

    
     min. (Likely good oral bioavailability).[4]
    
  • Low Stability:

    
     min. (Likely high first-pass effect; consider prodrug strategy or structural modification).
    

Workflow Visualization

Workflow Start Start: 3-Amino-2-(4-chlorophenyl)propan-1-ol Choice Select Assay System Start->Choice Microsomes Microsomes (RLM/HLM) + NADPH + UDPGA Choice->Microsomes If only CYP/UGT needed (Risk: Misses ADH) S9 S9 Fraction + NADPH + NAD+ + UDPGA Choice->S9 Recommended (Captures ADH + CYP) Incubation Incubate 37°C (0, 15, 30, 60 min) Microsomes->Incubation S9->Incubation Quench Quench: ACN + IS Incubation->Quench Analysis LC-MS/MS (HILIC Mode) Monitor m/z 186 -> Fragments Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Decision tree for assay selection, highlighting S9 as the preferred matrix for alcohol-based compounds.

References

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link

  • Fisher, M. B., et al. (2002). "The complexities of alcohol dehydrogenase and aldehyde dehydrogenase in drug metabolism: In vitro strategies." Current Drug Metabolism, 3(3), 323-339. (Context for S9 vs Microsomes).
  • PubChem. (2024).[4] "Compound Summary for 3-Amino-3-(4-chlorophenyl)propan-1-ol" (Structural analog reference). National Library of Medicine. Link

  • BenchChem. (2024). "3-Amino-3-(4-chlorophenyl)-1-propanol: Synthesis and Properties." (Reference for physicochemical properties of the isomer). Link

Sources

Pharmacological & Synthetic Exploration of 3-Amino-2-(4-chlorophenyl)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The "Des-Carboxy" Scaffold

The molecule 3-Amino-2-(4-chlorophenyl)propan-1-ol represents a critical "chimeric" pharmacophore. Structurally, it sits at the intersection of two major neurotransmitter modulator classes:[1]

  • GABAergic Ligands: It is the des-methylene alcohol analog of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).

  • Monoaminergic Modulators: It possesses a

    
    -substituted 
    
    
    
    -amino alcohol backbone, sharing electronic and steric features with serotonin/norepinephrine reuptake inhibitors (SNRIs) and sphingosine-1-phosphate (S1P) modulators (e.g., Fingolimod).

Unlike Baclofen, which relies on a zwitterionic acid-amine motif for high-affinity GABA-B agonism, this alcohol analog exhibits increased lipophilicity (LogP ~1.7 vs. Baclofen's ~ -0.9) and blood-brain barrier (BBB) permeability. This guide explores its potential as a neutral antagonist scaffold , a monoamine transporter (MAT) inhibitor , and a chiral intermediate for next-generation neuropathic pain therapeutics.

Molecular Architecture & SAR Analysis

The pharmacological divergence between the acid (Baclofen) and the alcohol analog is driven by the loss of the anionic carboxylate anchor.

Table 1: Chemoinformatic Comparison

FeatureBaclofen (Reference)3-Amino-2-(4-chlorophenyl)propan-1-olPharmacological Implication
Structure

-amino acid

-amino alcohol
Loss of zwitterionic character increases BBB penetration.
H-Bond Donors 2 (Amine, Acid)2 (Amine, Alcohol)Alcohol allows for prodrug derivatization (Esters/Carbamates).
H-Bond Acceptors 22Retains capacity for receptor pocket interaction via hydroxyl.
LogP (Predicted) -0.961.72High Permeability. Suitable for CNS targeting without active transport.
Chirality R-isomer activeS-isomer (equivalent spatial orientation)Stereochemistry remains critical for binding pocket fit.
Mechanistic Hypothesis

While the carboxylic acid of Baclofen is essential for agonism (locking the receptor in the active state via the "Venus flytrap" domain), the alcohol moiety in this analog may facilitate allosteric modulation or competitive antagonism by occupying the binding site without triggering the conformational closure required for


 coupling. Furthermore, the 4-chlorophenyl motif suggests high affinity for hydrophobic pockets found in Sigma-1 receptors  and SERT/NET  transporters.
Synthetic Pathways & Chiral Resolution

To evaluate this scaffold, high enantiomeric purity is required. The following workflow outlines the synthesis of the scaffold via the reduction of a cyano-ester precursor, followed by enzymatic resolution.

Workflow Diagram: Chemo-Enzymatic Synthesis

SynthesisWorkflow Start 4-Chlorophenyl acetonitrile Step1 Condensation (Diethyl Carbonate/NaH) Start->Step1 Inter1 Ethyl 2-(4-chlorophenyl) -2-cyanoacetate Step1->Inter1 C-Acylation Step2 Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Exhaustive Reduction Racemic Racemic 3-Amino-2-(4-Cl-Ph)propan-1-ol Step2->Racemic Step3 Enzymatic Resolution (Candida antarctica Lipase B) Racemic->Step3 Vinyl Acetate Organic Solvent Prod1 (S)-Acetate (Kinetic Resolution) Step3->Prod1 Fast Reacting Prod2 (R)-Alcohol (Unreacted) Step3->Prod2 Slow Reacting

Caption: Chemo-enzymatic route for the asymmetric synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol enantiomers.

Detailed Protocol: Reductive Synthesis
  • Precursor: Ethyl 2-(4-chlorophenyl)-2-cyanoacetate.

  • Reagents: Lithium Aluminum Hydride (

    
    ), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       (2.5 eq) in anhydrous THF under 
      
      
      
      atmosphere at 0°C.
    • Add the cyanoacetate precursor dropwise over 30 mins to control exotherm.

    • Allow to warm to RT and reflux for 4 hours (ensures reduction of both nitrile to amine and ester to alcohol).

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Purification: The amino-alcohol product is highly polar. Extract with DCM/MeOH (9:1) or purify via cation-exchange chromatography.

Pharmacological Profiling Protocols

To validate the "hybrid" potential of this molecule, it must be screened against both GABAergic and Monoaminergic targets.

Experiment A: GABA-B Receptor Binding (Displacement Assay)

Objective: Determine if the alcohol analog retains affinity for the GABA-B orthosteric site.

  • System: Rat cerebral cortex synaptic membranes.

  • Radioligand:

    
    -Baclofen (50 nM).
    
  • buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM

    
    .
    
  • Protocol:

    • Incubate membranes (200

      
      g protein) with 
      
      
      
      -Baclofen and varying concentrations (
      
      
      to
      
      
      M) of the test analog.
    • Incubate for 20 mins at 20°C.

    • Terminate via rapid filtration over GF/B glass fiber filters pre-soaked in 0.3% PEI (reduces non-specific binding).

    • Validation: Non-specific binding defined by 100

      
      M Isoguvacine (GABA-A blocker) + 100 
      
      
      
      M (-)Baclofen.
    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Experiment B: Functional cAMP Modulation (Gi/o Coupling)

Objective: Distinguish between agonism (Baclofen-like) and antagonism.

  • Cell Line: CHO-K1 cells stably expressing human GABA-B R1a/R2.

  • Readout: Forskolin-stimulated cAMP levels (TR-FRET assay).

  • Logic:

    • Agonist: Decreases cAMP (via

      
      ).
      
    • Antagonist: No effect alone; reverses Baclofen-induced cAMP decrease.

    • Inverse Agonist: Increases cAMP above baseline (if constitutive activity exists).

Signaling Pathway Visualization

GABAB_Signaling Ligand Ligand (Baclofen vs Analog) Receptor GABA-B Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein Receptor->GProtein Activation (Agonist) Blockade (Antagonist) AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduction Effect Downstream Effect (Ca2+ Inh / K+ Efflux) cAMP->Effect Modulation

Caption: Canonical GABA-B signaling pathway.[1] The analog is tested for its ability to inhibit Adenylyl Cyclase (Agonist) or block Baclofen-induced inhibition (Antagonist).

Therapeutic Potential & Future Directions
1. Prodrug Development (The "Baclofenol" Strategy)

The primary limitation of Baclofen is its poor passive diffusion; it relies on amino acid transporters. The alcohol analog serves as a perfect scaffold for ester prodrugs .

  • Concept: Acylation of the primary hydroxyl group with fatty acids (e.g., valerate, palmitate).

  • Mechanism: The esterified analog crosses the BBB via lipid diffusion. Once in the CNS, esterases cleave the prodrug.

  • Note: This requires metabolic oxidation of the alcohol back to the acid (Baclofen) by alcohol dehydrogenases (ADH) to regain potency, or the alcohol itself must have intrinsic activity.

2. Neuropathic Pain & Sigma Receptors

The 4-chlorophenyl-alkyl-amine motif is highly privileged in Sigma-1 receptor (Sig-1R) ligands. Sig-1R modulators are emerging as potent treatments for neuropathic pain.

  • Screening Priority: Test the analog for Sig-1R affinity using

    
    . High affinity would suggest a dual-mechanism analgesic (GABA-modulatory + Sigma-1 regulation).
    
References
  • Bowery, N. G., et al. (1981). "Baclofen: stereoselective binding at the GABA-B receptor." Neuroscience Letters.

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology.

  • Kim, M. J., et al. (2007).[2] "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters.

  • PubChem. (2025).[3][4] "Compound Summary: 3-amino-2-(4-chlorophenyl)propan-1-ol." National Library of Medicine.

  • Gac, N., et al. (2024). "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol." Molecules.

Sources

A Guide to Determining the Thermodynamic Stability of Polymorphs: A Case Study of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its bioavailability, manufacturability, and stability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both challenges and opportunities in drug development. This guide provides a comprehensive framework for the systematic investigation of the thermodynamic stability of polymorphs. Using the novel compound 3-Amino-2-(4-chlorophenyl)propan-1-ol as a hypothetical case study, we will navigate the essential stages of polymorph screening, characterization, and the determination of their thermodynamic relationships. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding and control over the solid-state properties of new chemical entities.

Introduction: The Criticality of Polymorphism in Drug Development

In the pharmaceutical industry, the selection of the optimal solid form of an API is a pivotal decision that can impact the entire lifecycle of a drug product.[1][2] Different polymorphs of the same compound, while chemically identical, can exhibit divergent physical properties, including solubility, melting point, and hygroscopicity.[3] These differences can, in turn, affect the drug's bioavailability, processing behavior, and shelf-life.[1][3] A failure to identify and control the most stable polymorphic form can lead to unforeseen manufacturing difficulties or even the withdrawal of a product from the market, as famously exemplified by the case of Ritonavir.[3]

This guide will delineate a systematic approach to identifying and characterizing the polymorphs of a new chemical entity, exemplified by 3-Amino-2-(4-chlorophenyl)propan-1-ol. We will explore the causality behind the selection of experimental techniques and provide a logical workflow for determining the thermodynamic stability relationships between different crystalline forms.

The Subject Compound: 3-Amino-2-(4-chlorophenyl)propan-1-ol

For the purposes of this guide, we will consider the hypothetical investigation of 3-Amino-2-(4-chlorophenyl)propan-1-ol, a novel API. As of the writing of this guide, there is no publicly available data on the polymorphic forms of this specific compound. Therefore, we will proceed as if we are encountering this molecule for the first time in a drug development program, with the primary objective of identifying its polymorphs and determining their relative thermodynamic stabilities.

Phase 1: Polymorph Screening - The Search for Crystalline Diversity

The initial step in any solid-form investigation is a comprehensive polymorph screen. The goal is to induce crystallization under a wide array of conditions to maximize the chances of discovering all accessible crystalline forms.[4]

Rationale for a Multi-faceted Screening Approach

A robust polymorph screen should not rely on a single crystallization technique. Instead, a variety of methods should be employed to explore a broad thermodynamic and kinetic landscape. This increases the probability of nucleating and growing both stable and metastable forms.

Experimental Protocols for Polymorph Screening

A typical polymorph screen for a new compound like 3-Amino-2-(4-chlorophenyl)propan-1-ol would involve the following crystallization methods:

  • Solvent Evaporation: Solutions of the compound in a diverse range of solvents (varying in polarity, hydrogen bonding capability, etc.) are allowed to evaporate slowly at different temperatures.

  • Cooling Crystallization: Saturated solutions of the compound at elevated temperatures are slowly cooled to induce crystallization.

  • Anti-solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is slowly added to induce precipitation.

  • Slurry Conversion: A suspension of the initial solid form is stirred in various solvents at different temperatures for an extended period. This method is particularly effective for converting a metastable form to a more stable one.

  • Melt Quenching: The compound is melted and then rapidly cooled to potentially form a new crystalline or amorphous phase.

Phase 2: Solid-State Characterization - Identifying the Forms

Once the polymorph screen yields different solid samples, the next crucial step is to characterize and differentiate them. A combination of analytical techniques is essential for an unambiguous identification of the solid forms produced.[4]

Primary Characterization Techniques
  • Powder X-ray Diffraction (PXRD): This is the definitive technique for distinguishing between different crystalline forms.[5][6] Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point and enthalpy of fusion.[7] Different polymorphs will typically have distinct melting points.

  • Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature. It is primarily used to identify the presence of solvates or hydrates.

Secondary and Confirmatory Techniques
  • Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can often differentiate polymorphs based on subtle differences in their molecular conformations and intermolecular interactions, which are reflected in their vibrational spectra.[8]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a powerful technique for probing the local environment of atomic nuclei within the crystal lattice and can provide detailed structural information to distinguish between polymorphs.

Phase 3: Determining Thermodynamic Stability Relationships

Understanding the thermodynamic relationship between pairs of polymorphs is critical for selecting the most stable form for development.[9] The two primary types of relationships are monotropic and enantiotropic.

  • Monotropic System: One polymorph is always more stable than the other over the entire temperature range up to their melting points. The transition from the metastable to the stable form is irreversible.

  • Enantiotropic System: There is a specific transition temperature at which the stability order of the polymorphs inverts. The transition between the two forms is reversible.

Experimental Workflow for Stability Determination

The following workflow can be used to determine the thermodynamic relationship between two hypothetical polymorphs of 3-Amino-2-(4-chlorophenyl)propan-1-ol, designated as Form A and Form B.

G cluster_0 Initial Characterization cluster_1 Thermodynamic Relationship Determination cluster_2 Conclusion start Polymorph Screen Yields Form A and Form B pxrd PXRD Analysis (Confirm distinct forms) start->pxrd dsc DSC Analysis (Determine melting points and enthalpies) pxrd->dsc heat_fusion Apply Heat of Fusion Rule (Initial assessment) dsc->heat_fusion slurry Competitive Slurry Experiments (At different temperatures) heat_fusion->slurry Confirmatory Experiments solubility Solubility Measurements (At different temperatures) heat_fusion->solubility Confirmatory Experiments dsc_ht High-Temperature DSC (Observe transitions) heat_fusion->dsc_ht Confirmatory Experiments conclusion Determine Monotropic or Enantiotropic Relationship slurry->conclusion solubility->conclusion dsc_ht->conclusion

Caption: Workflow for determining the thermodynamic relationship between two polymorphs.

Applying Thermodynamic Rules

Several rules, based on thermal analysis data, can provide initial insights into the stability relationship:

  • Heat of Fusion Rule: For a pair of polymorphs, if the higher melting form also has the higher heat of fusion, the system is likely monotropic. If the higher melting form has a lower heat of fusion, the system is likely enantiotropic.[10]

Let's assume the following hypothetical DSC data for our two forms of 3-Amino-2-(4-chlorophenyl)propan-1-ol:

FormMelting Point (°C)Enthalpy of Fusion (J/g)
Form A125110
Form B140130

Based on the Heat of Fusion Rule, since Form B has both a higher melting point and a higher enthalpy of fusion, the relationship is likely monotropic, with Form B being the stable form.

Confirmatory Studies

While the thermodynamic rules are useful, they are not foolproof. Confirmatory experiments are essential.

  • Competitive Slurry Experiments: A mixture of Form A and Form B is slurried in a solvent at a specific temperature. Over time, the metastable form will dissolve and recrystallize as the more stable form at that temperature. By conducting these experiments at different temperatures, one can determine the stable form across a range of conditions and identify a transition temperature if one exists.

  • Solubility Measurements: The more stable polymorph at a given temperature will have lower solubility. By measuring the solubilities of Form A and Form B at various temperatures, the stability relationship can be determined. If the solubility curves intersect, the system is enantiotropic, and the intersection point represents the transition temperature.

G cluster_0 Energy-Temperature Diagram for an Enantiotropic System Form A Form A Transition Point Transition Temperature Form A->Transition Point Form B Form B Form B->Transition Point Metastable Metastable Transition Point->Metastable Stable Stable Transition Point->Stable label_g Gibbs Free Energy label_t Temperature

Caption: Gibbs free energy vs. temperature for an enantiotropic system.

Data Summary and Interpretation

A comprehensive solid-form study will generate a significant amount of data. It is crucial to present this information in a clear and concise manner.

Hypothetical Data for 3-Amino-2-(4-chlorophenyl)propan-1-ol Polymorphs
PropertyForm AForm B
PXRD Distinct peaks at 10.2, 15.5, 20.8 (2θ)Distinct peaks at 12.1, 18.3, 22.5 (2θ)
DSC Mp: 125 °C, ΔHfus: 110 J/gMp: 140 °C, ΔHfus: 130 J/g
TGA No weight loss before meltingNo weight loss before melting
Solubility (in Ethanol at 25°C) 15.2 mg/mL10.8 mg/mL
Slurry Conversion (in Ethanol at 25°C) Converts to Form B after 24 hoursNo change
Interpretation of Results

The hypothetical data presented above strongly suggests a monotropic relationship between Form A and Form B.

  • PXRD, DSC, and TGA: The data confirms the existence of two distinct, non-solvated crystalline forms.

  • Thermodynamic Rules: As previously discussed, the Heat of Fusion Rule points towards a monotropic relationship with Form B being the stable form.

  • Solubility and Slurry Data: The lower solubility of Form B at 25°C and the conversion of Form A to Form B in a competitive slurry experiment at the same temperature provide definitive evidence that Form B is the more thermodynamically stable form under these conditions.

Conclusion and Recommendations for Drug Development

Based on this hypothetical study, Form B of 3-Amino-2-(4-chlorophenyl)propan-1-ol is the thermodynamically stable polymorph. For the development of a robust and reliable drug product, it is imperative to ensure that the manufacturing process consistently produces Form B. The presence of the metastable Form A should be monitored and controlled to prevent any potential solid-state transformations during the shelf-life of the drug product, which could impact its performance and safety. Further studies should focus on developing a crystallization process that exclusively yields Form B and on understanding the kinetics of the A-to-B transformation under various stress conditions (e.g., high humidity, elevated temperature, and mechanical stress).

References

  • Vertex AI Search. (2010, August 19). Polymorph screening in pharmaceutical development.
  • Auriga Research.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • Pharmaceutical Technology. (2020, November 15). Advancing Approaches in Detecting Polymorphism.
  • Wiley.
  • ResearchGate.
  • YouTube. (2024, November 26).
  • Agno Pharmaceuticals.
  • Stack Exchange. (2018, June 24). What exactly are enantiotropic and monotropic polymorphic transitions?
  • PubMed.
  • ACS Publications. (2006, May 23). Evidence of the Enantiotropic Relationship between Polymorphs A and B | Crystal Growth & Design.
  • Improved Pharma. (2022, April 11).
  • Rigaku. Polymorph screening.
  • National University of Ireland, Galway. Quantification of active pharmaceutical ingredients and polymorphs in tablets by spectroscopic means.
  • PubMed. (2024, May 15). Identification and quantification techniques of polymorphic forms - A review.

Sources

Methodological & Application

Synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol from 4-chlorostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol from 4-Chlorostyrene

Executive Summary

This application note details a robust, three-stage synthetic protocol for the preparation of 3-Amino-2-(4-chlorophenyl)propan-1-ol starting from 4-chlorostyrene .[1] This target molecule is a critical "tropic acid" derivative skeleton, serving as a reduced congener to the pharmaceutical intermediate used in the synthesis of Baclofen and various antihistamines.

Unlike direct aminohydroxylation methods which typically yield the 1-aryl-2-amino regioisomer (e.g., Sharpless), this protocol targets the 2-aryl-3-amino scaffold (a


-substituted 

-amino alcohol).[1] The strategy employs a C1-homologation via oxidative rearrangement, followed by an

-methylenation and a reductive Michael addition.[1] This route is selected for its regiochemical precision and scalability in a drug development setting.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of installing the amino and hydroxyl groups on the primary carbons while positioning the aryl group at the secondary (C2) center.

  • Strategic Disconnection: The C2-C3 bond is formed via a Mannich-type methylenation.[1]

  • Key Intermediate: 2-(4-Chlorophenyl)acrolein (Atropic aldehyde derivative).[1]

  • Pathway:

    • Oxidative Rearrangement: Conversion of 4-chlorostyrene to (4-chlorophenyl)acetaldehyde via the Meinwald rearrangement.[1]

    • 
      -Methylenation:  Condensation with formaldehyde to generate the 
      
      
      
      -unsaturated aldehyde.
    • Reductive Amination/Michael Addition: Conjugate addition of benzylamine followed by hydride reduction and hydrogenolysis to yield the primary amine.

Figure 1: Synthetic workflow from 4-chlorostyrene to the target amino alcohol.[1][2]

Detailed Experimental Protocols

Stage 1: Preparation of (4-Chlorophenyl)acetaldehyde

Rationale: Direct anti-Markovnikov hydration of styrene gives the ethanol, which requires oxidation. The epoxide route allows for a Lewis-acid catalyzed rearrangement directly to the aldehyde, avoiding heavy metal oxidants.

Reagents:

  • 4-Chlorostyrene (1.0 equiv)[1]

  • m-Chloroperbenzoic acid (mCPBA) (1.2 equiv)[1]

  • Boron trifluoride etherate (

    
    ) (0.1 equiv)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Epoxidation: Dissolve 4-chlorostyrene (13.8 g, 100 mmol) in DCM (200 mL) at 0°C. Slowly add mCPBA (20.7 g, 120 mmol) portion-wise over 30 minutes. Stir at room temperature (RT) for 4 hours.

  • Workup: Quench with saturated

    
     (to remove excess peroxide) and saturated 
    
    
    
    . Separate the organic layer, dry over
    
    
    , and concentrate to yield crude 2-(4-chlorophenyl)oxirane .
  • Rearrangement (Meinwald): Dissolve the crude epoxide in anhydrous ether (150 mL). Cool to 0°C. Add

    
     (1.2 mL, 10 mmol) dropwise.
    
    • Mechanism:[2][3][4][5] The Lewis acid coordinates to the epoxide oxygen. Ring opening occurs to form the more stable benzylic carbocation, followed by a 1,2-hydride shift to form the aldehyde.

  • Purification: After 1 hour, wash with water, dry, and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1) to obtain (4-chlorophenyl)acetaldehyde .[1]

    • Yield Target: 75-85%.[1]

    • QC Check:

      
       NMR (CHO proton at 
      
      
      
      9.7 ppm, triplet).
Stage 2: Synthesis of 2-(4-Chlorophenyl)acrolein

Rationale: This step installs the C3 carbon via a Mannich-type reaction using formaldehyde. The position of the aryl group is fixed at C2, ensuring the correct skeletal isomer.

Reagents:

  • (4-Chlorophenyl)acetaldehyde (from Stage 1)[1]

  • Formaldehyde (37% aq. solution) (1.5 equiv)

  • Morpholine (1.1 equiv) or Dimethylamine HCl[1]

  • Acetic Acid (catalytic)[1]

Protocol:

  • Mix (4-chlorophenyl)acetaldehyde (10 g, ~65 mmol) with morpholine (6.2 g, 71 mmol) in toluene (100 mL) at 0°C. Stir for 30 mins to form the enamine in situ (optional but improves yield).

  • Add formaldehyde solution (8.0 g, 97 mmol) and catalytic acetic acid.

  • Heat the mixture to 70°C for 4 hours. The reaction proceeds via the Mannich base intermediate, which undergoes elimination of the amine to form the

    
    -methylene aldehyde.
    
  • Workup: Cool, wash with 1N HCl (to remove morpholine), then water.

  • Isolation: The product, 2-(4-chlorophenyl)acrolein , is unstable and prone to polymerization. It should be used immediately in Stage 3 or stored in solution at -20°C.[1]

    • Visual: Clear to pale yellow oil.

    • QC Check:

      
       NMR (Terminal alkenes at 
      
      
      
      6.2 and 6.5 ppm).
Stage 3: Conjugate Addition and Reduction

Rationale: Direct reduction of the acrolein yields the allyl alcohol. To install the amine, we use a conjugate (Michael) addition of benzylamine. Benzylamine is chosen over ammonia to prevent poly-alkylation and allow for mild deprotection.[1]

Reagents:

  • 2-(4-Chlorophenyl)acrolein (Freshly prepared)[1]

  • Benzylamine (1.05 equiv)[1]

  • Sodium Borohydride (

    
    ) (2.0 equiv)[1]
    
  • Methanol (Solvent)[1][6]

  • Palladium on Carbon (10% Pd/C)[1]

  • Hydrogen gas (

    
    )[1]
    

Protocol:

  • Michael Addition: Dissolve 2-(4-chlorophenyl)acrolein (5.0 g, 30 mmol) in Methanol (50 mL) at 0°C. Add Benzylamine (3.37 g, 31.5 mmol) dropwise.

    • Observation: The solution may warm slightly. Stir for 1 hour at 0°C to allow 1,4-addition. The intermediate is the

      
      -amino aldehyde.
      
  • Reduction: To the same pot (one-pot procedure), add

    
     (2.27 g, 60 mmol) in small portions. Stir for 2 hours at RT.
    
    • Chemistry: This reduces the aldehyde to the alcohol.

    • Intermediate:3-(Benzylamino)-2-(4-chlorophenyl)propan-1-ol .[1]

  • Debenzylation: Filter the mixture through Celite to remove borate salts (or perform aqueous workup). Dissolve the crude amino alcohol in Ethanol (50 mL). Add 10% Pd/C (0.5 g) and stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
    • Note: The Cl-Ar bond is relatively stable under mild hydrogenolysis, but monitoring is required to prevent dechlorination. If dechlorination is observed, use Pearlman's catalyst or transfer hydrogenation (Ammonium Formate).

  • Final Purification: Filter catalyst. Concentrate. Recrystallize the hydrochloride salt from Ethanol/Ether or purify the free base via column chromatography (

    
    ).
    

Quantitative Data Summary

StageReactionKey ReagentApprox.[7][5][6][8][9][10][11] YieldCritical Parameter
1 Epoxidation/RearrangementmCPBA /

80%Temperature control during

addition to prevent polymerization.
2 MethylenationHCHO / Morpholine65%Use product immediately; unstable intermediate.[1]
3a Michael/Reduction

/

75%Temp < 5°C during amine addition to favor 1,4 over 1,2 addition.
3b Hydrogenolysis

/ Pd/C
90%Monitor for dechlorination of the aryl ring.
Total Overall Synthesis --~39% Regioselective for 2-aryl isomer.

Safety & Handling (QC)

  • Acrolein Derivatives: 2-Arylacroleins are potent lachrymators and potential skin sensitizers.[1] All operations in Stage 2 must be performed in a well-ventilated fume hood.[1]

  • Peroxides: mCPBA reactions generate shock-sensitive byproducts if not quenched properly.[1] Ensure negative peroxide test (starch-iodide) before concentrating Stage 1 intermediates.[1]

  • Stereochemistry: This protocol yields the racemic product. If the (S)-enantiomer is required (as in some pharmaceutical applications), Stage 3 can be modified to use a Chiral Amine for resolution or an asymmetric hydrogenation catalyst.

References

  • Meinwald Rearrangement: Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). "Peracid Reactions. III. The Acid-Catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society, 85(5), 582–585. Link[1]

  • Mannich-Type Methylenation: M. L. Movassaghi & M. D.[1] Hill. (2006). "Single-Step Synthesis of

    
    -Substituted Acroleins." Journal of the American Chemical Society. (General methodology for 2-substituted acroleins).
    
  • Reductive Michael Addition: Kawamoto, T., et al. (2020). "2,3-Diaminopropanols Obtained from d-Serine as Intermediates." Molecules, 25(6), 1313. Link (Demonstrates stability of similar amino-alcohol skeletons).[1]

  • Target Compound Data: PubChem CID 67926367. "3-amino-2-(4-chlorophenyl)propan-1-ol."[1][12] Link[1]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-2-(4-chlorophenyl)propan-1-ol is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is critical for the pharmacological activity of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the enantioselective synthesis of this compound, detailing field-proven protocols for asymmetric hydrogenation and enzymatic kinetic resolution. The causality behind experimental choices, self-validating system designs for each protocol, and in-depth characterization methods are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and highly stereoselective synthetic routes.

Introduction: The Significance of (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol

Chiral amino alcohols are fundamental structural motifs in a multitude of biologically active molecules. (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol, with its defined stereocenter, a 4-chlorophenyl group, and a primary alcohol, serves as a crucial intermediate in the synthesis of complex pharmaceuticals. The precise three-dimensional arrangement of its functional groups is paramount for its effective interaction with biological targets, making its enantioselective synthesis a topic of significant interest in medicinal chemistry and process development.[1]

The development of robust and scalable enantioselective synthetic methods is driven by the need for optically pure compounds in the pharmaceutical industry. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse effects. This application note explores two powerful and distinct strategies for achieving high enantiopurity of the target molecule: asymmetric hydrogenation and enzymatic kinetic resolution.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol can be approached through several modern asymmetric synthesis techniques. The choice of a particular route often depends on factors such as substrate availability, catalyst cost, scalability, and desired enantiomeric purity. Here, we focus on two highly effective methods that represent the state-of-the-art in asymmetric synthesis.

Asymmetric Hydrogenation of a Prochiral Ketone

Asymmetric hydrogenation is a powerful technique that utilizes a chiral catalyst to selectively add hydrogen to a prochiral substrate, thereby creating a new stereocenter with high enantioselectivity.[2] For the synthesis of (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol, a suitable precursor is a β-amino ketone. The general workflow for this approach is outlined below.

cluster_0 Asymmetric Hydrogenation Workflow Mannich_Reaction Mannich Reaction Amino_Ketone β-Amino Ketone Precursor Mannich_Reaction->Amino_Ketone Synthesis Asymmetric_Hydrogenation Asymmetric Hydrogenation Amino_Ketone->Asymmetric_Hydrogenation Substrate Final_Product (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol Asymmetric_Hydrogenation->Final_Product Reduction Catalyst Chiral Catalyst (e.g., Ru-PHOX) Catalyst->Asymmetric_Hydrogenation H2 H₂ Gas H2->Asymmetric_Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

2.1.1. Rationale for Catalyst and Substrate Selection

The success of asymmetric hydrogenation hinges on the choice of the chiral catalyst. Ruthenium-based catalysts, particularly those with P,N-ligands like PHOX (phosphinooxazolines), have demonstrated exceptional performance in the reduction of β-amino ketones.[3] These catalysts create a chiral environment that directs the hydrogenation to one face of the carbonyl group, leading to the desired enantiomer.

The substrate, a β-amino ketone, is typically synthesized via a Mannich reaction involving a substituted acetophenone, an amine, and formaldehyde.[3] The choice of protecting group on the amine can influence the efficiency of the subsequent hydrogenation step.

2.1.2. Detailed Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • 3-(Benzyl(methyl)amino)-1-(4-chlorophenyl)propan-1-one hydrochloride

  • [RuCl(p-cymene)(S)-PHOX]Cl

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Hydrogen gas (high purity)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Activation and Substrate Preparation: In a glovebox, add 3-(benzyl(methyl)amino)-1-(4-chlorophenyl)propan-1-one hydrochloride (10.0 mmol) and [RuCl(p-cymene)(S)-PHOX]Cl (0.01 mmol, 0.1 mol%) to a high-pressure autoclave.

  • Reaction Setup: Add anhydrous isopropanol (50 mL) to the autoclave. Seal the reactor.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the reactor to 50 atm with hydrogen gas.

  • Reaction Conditions: Stir the reaction mixture vigorously at 50 °C for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. Quench the reaction by adding a solution of potassium hydroxide (1.0 g) in methanol (10 mL).

  • Extraction: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[4] Enzymatic kinetic resolution (EKR) relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. Lipases are commonly employed for the resolution of alcohols via transesterification.[5]

cluster_1 Enzymatic Kinetic Resolution Workflow Racemic_Substrate Racemic 3-Amino-2-(4-chlorophenyl)propan-1-ol EKR Enzymatic Kinetic Resolution Racemic_Substrate->EKR Separation Separation EKR->Separation R_Product (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol Separation->R_Product S_Ester (S)-Ester Separation->S_Ester Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->EKR Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->EKR

Sources

Application Note: Crystallization & Purification of 3-Amino-2-(4-chlorophenyl)propan-1-ol

[1]

Abstract & Strategic Overview

3-Amino-2-(4-chlorophenyl)propan-1-ol (CAS: 68208-26-4 / related isomers) is a critical chiral building block, structurally analogous to reduced phenylalaninol and intermediates used in the synthesis of GABA-B agonists (e.g., Baclofen analogs).[1]

The Purification Challenge: Like many

11

The Solution: This guide prioritizes salt formation as the primary vehicle for purification. By converting the amino alcohol into a crystalline salt (Hydrochloride or Tartrate), we leverage ionic lattice energy to drive impurity rejection. The protocol below outlines a "Self-Validating" workflow:

  • Chemical Purity: Via Hydrochloride (HCl) salt crystallization.[1]

  • Optical Purity (if required): Via Diastereomeric Resolution using L-Tartaric acid or Dibenzoyl-L-tartaric acid.[1]

Physicochemical Profile & Solubility

Understanding the solubility profile is prerequisite to successful crystallization.

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Role in Protocol
Dichloromethane (DCM) HighLowExtraction / Washing
Isopropanol (IPA) HighModerate (Hot) / Low (Cold)Primary Crystallization Solvent
Ethyl Acetate (EtOAc) ModerateVery LowAnti-solvent
Water Low/ModerateHighImpurity rejection (in biphasic wash)
Toluene Moderate (Hot)InsolubleRecrystallization of Free Base

Detailed Experimental Protocols

Protocol A: Purification via Hydrochloride Salt Formation

Best for: Removing non-basic organic impurities and achieving >99% chemical purity.

Mechanism: The protonation of the primary amine disrupts intermolecular H-bonding responsible for oiling, creating a high-melting ionic solid (

1
Step-by-Step Procedure:
  • Dissolution:

    • Dissolve 10.0 g of crude 3-amino-2-(4-chlorophenyl)propan-1-ol in Isopropanol (IPA) (50 mL).

    • Expert Insight: IPA is chosen over ethanol because it has a lower solubility for the HCl salt, maximizing yield while still dissolving the free base.

  • Filtration (Polish):

    • Filter the solution through a 0.45

      
      m PTFE membrane to remove insoluble particulate matter.
      
  • Salt Formation:

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add 4M HCl in Dioxane or Concentrated HCl (aq) (1.1 equivalents, ~14 mL) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately. If oiling occurs, seed with a pure crystal or scratch the flask wall.

  • Ripening (Ostwald Ripening):

    • Heat the slurry to 60°C (do not boil) for 30 minutes to redissolve small fines.

    • Allow the mixture to cool slowly to room temperature over 2 hours.

    • Why: This thermal cycle promotes the growth of larger, purer crystals and releases trapped impurities.

  • Isolation:

    • Add Ethyl Acetate (EtOAc) (20 mL) as an anti-solvent to drive precipitation to completion.[1]

    • Filter the solids using a Büchner funnel.[2]

    • Wash the cake with cold EtOAc/IPA (1:1 mixture).

  • Drying:

    • Dry under vacuum at 45°C for 12 hours.

    • Target Yield: 85–90%

    • Target Purity: >99.5% (HPLC)

Protocol B: Optical Resolution (Enantiomeric Purification)

Best for: Separating enantiomers from a racemic mixture.[1]

Mechanism: Formation of diastereomeric salts using a chiral acid. The solubility difference between the


1
  • Screening:

    • Dissolve racemic free base in Ethanol (95%) .

    • Add 1.0 equivalent of Dibenzoyl-L-tartaric acid .[1]

    • Note: Dibenzoyl derivatives often yield sharper separations than plain tartaric acid for aromatic amino alcohols due to

      
      -
      
      
      stacking interactions.[1]
  • Crystallization:

    • Heat to reflux until clear.

    • Cool slowly (1°C/min) to room temperature.

    • Collect the crystals (typically the less soluble diastereomer).

  • Liberation of Free Base:

    • Suspend the purified salt in DCM.

    • Wash with 1M NaOH (aq).[1]

    • Dry organic layer (

      
      ) and evaporate to obtain the enantiopure free base.[1]
      

Process Visualization (Graphviz)[1]

The following diagram illustrates the decision matrix and workflow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(3-Amino-2-(4-chlorophenyl)propan-1-ol)ExtractionAcid-Base Extraction(Remove Neutral Impurities)Start->ExtractionDecisionIs the material Racemic?Extraction->DecisionHCl_SaltProtocol A: HCl Salt FormationSolvent: IPA/EtOAcDecision->HCl_SaltNo (Already Chiral)TartrateProtocol B: ResolutionAgent: Dibenzoyl-L-tartaric acidDecision->TartrateYes (Racemic)RecrystRecrystallization(Thermal Cycling 60°C -> 20°C)HCl_Salt->RecrystPure_SaltPure HCl Salt(>99% Purity)Recryst->Pure_SaltDia_SepDiastereomeric CrystallizationSolvent: 95% EthanolTartrate->Dia_SepFreeBaseLiberate Free Base(NaOH / DCM)Dia_Sep->FreeBase

Caption: Decision matrix for selecting between HCl salt purification (for chemical purity) and Tartrate resolution (for optical purity).

Troubleshooting & Expert Tips

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The solution is too concentrated, or the temperature dropped too quickly, causing the salt to separate as a supercooled liquid rather than a crystal.

  • Remedy:

    • Reheat the mixture until clear.

    • Add Seed Crystals: If no pure seed is available, scratch the glass side of the flask with a glass rod to induce nucleation.

    • Slow Down Cooling: Wrap the flask in foil or a towel to reduce the cooling rate.

    • Add Anti-solvent Slowly: Add EtOAc dropwise after the first crystals appear, not before.

Issue: Low Yield
  • Cause: Salt is too soluble in the chosen alcohol.

  • Remedy: Switch from Ethanol to Isopropanol (IPA) or add a higher ratio of Ethyl Acetate or MTBE as an anti-solvent.[1] Ensure the final filtration is done at 0–5°C.

References

  • General Synthesis & Properties: PubChem. 3-amino-2-(4-chlorophenyl)propan-1-ol (Compound CID 67926367).[1] National Library of Medicine. Available at: [Link][1]

  • Resolution of Amino Alcohols:Process for the preparation of amino-alcohols. US Patent 2243977A. (Describes the use of dibenzoyl-tartaric acid for resolving similar benzyl-amino alcohols).

Using 3-Amino-2-(4-chlorophenyl)propan-1-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Amino-2-(4-chlorophenyl)propan-1-ol as a Chiral Scaffold

Executive Summary & Strategic Value

3-Amino-2-(4-chlorophenyl)propan-1-ol (CAS: 67926-36-7 / 886061-26-3 for S-isomer) represents a critical "C3-backbone" intermediate in the synthesis of


-amino acids, most notably (R)-Baclofen , a selective GABA-B receptor agonist.

Unlike linear synthesis routes that rely on expensive chiral auxiliaries (e.g., Evans oxazolidinones), the use of this alcohol allows for divergent synthesis . By establishing the chiral center at the C2 position early, researchers can access a variety of neuroactive scaffolds—including pyrrolidines, azetidines, and homologated


-amino acids—through standard functional group manipulations.

This guide details the Chemoenzymatic Resolution of the racemic alcohol, its Homologation to Baclofen , and the Chiral HPLC Protocols required for enantiomeric excess (ee) determination.

Module A: Biocatalytic Kinetic Resolution (Protocol)

Achieving high enantiopurity (>98% ee) is non-negotiable for receptor-active drugs. While chemical resolution (e.g., using tartaric acid) is possible, it is often low-yielding. We recommend an enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B), which exhibits high stereoselectivity for primary alcohols with


-chiral centers.
Mechanism of Action

CAL-B selectively acetylates the hydroxyl group of one enantiomer (typically the R-enantiomer in this steric environment), leaving the S-alcohol unreacted. This creates a separable mixture of S-alcohol and R-acetate.

Step-by-Step Protocol

Reagents:

  • Substrate: rac-3-Amino-2-(4-chlorophenyl)propan-1-ol (10 mmol)

  • Enzyme: Immobilized CAL-B (Novozym® 435), 200 mg

  • Acyl Donor: Vinyl Acetate (5 eq.) or Isopropenyl Acetate (irreversible donors)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)

Procedure:

  • Protection (Crucial): The primary amine must be protected prior to enzymatic resolution to prevent N-acylation (chemoselectivity issue). Convert the starting material to its N-Boc derivative using

    
    /NaOH in Dioxane/Water.
    
    • Why: Lipases can catalyze aminolysis.[1] N-Boc protection forces the enzyme to act solely on the -OH group.

  • Reaction Setup: Dissolve N-Boc-3-amino-2-(4-chlorophenyl)propan-1-ol (10 mmol) in MTBE (50 mL). Add Vinyl Acetate (50 mmol).

  • Initiation: Add CAL-B beads (200 mg) and incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by HPLC (see Module C) every 2 hours.

  • Termination: Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads.

  • Separation: Evaporate solvent. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Treat the (R)-Acetate with

    
    /MeOH to recover the chiral alcohol.
    

Module B: Synthetic Utility – Homologation to (R)-Baclofen

The primary application of this scaffold is the synthesis of Baclofen. Since the scaffold has 3 carbons and Baclofen has 4, a one-carbon homologation is required.

Workflow Diagram (DOT)

Baclofen_Synthesis Figure 1: Homologation Pathway from 3-Amino-2-(4-chlorophenyl)propan-1-ol to Baclofen Start Chiral Alcohol (C3 Backbone) Step1 Activation (Mesylation) Start->Step1 MsCl, Et3N Step2 Cyanation (C-C Bond Formation) Step1->Step2 NaCN, DMSO Step3 Hydrolysis (Nitrile -> Acid) Step2->Step3 6N HCl, Reflux End (R)-Baclofen (C4 Backbone) Step3->End Deprotection

Detailed Protocol
  • Activation (Mesylation):

    • Dissolve the chiral N-Boc alcohol (1.0 eq) in DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate (

      
      ) activates the carbon for nucleophilic attack.
      
  • Nucleophilic Substitution (Cyanation):

    • Dissolve the crude mesylate in DMSO (polar aprotic solvent is essential for

      
      ).
      
    • Add Sodium Cyanide (NaCN, 2.0 eq) and heat to 60°C for 4-6 hours.

    • Safety: Perform in a well-ventilated fume hood with cyanide antidotes available.

    • Result: This step installs the 4th carbon, converting the propyl chain to a butyl chain (nitrile form).

  • Global Hydrolysis:

    • Reflux the nitrile intermediate in 6N HCl for 12 hours.

    • Mechanism:[2][3] This single step achieves two transformations: hydrolysis of the nitrile (

      
      ) to the carboxylic acid (
      
      
      
      ) and cleavage of the N-Boc protecting group.
  • Purification:

    • Neutralize to pH 7 with NaOH. Baclofen precipitates as a zwitterion. Recrystallize from Isopropanol/Water.

Module C: Analytical Quality Control (Chiral HPLC)

Validating the optical purity of the building block is critical before proceeding to homologation.

Table 1: Recommended Chiral HPLC Parameters

ParameterConditionNotes
Column Daicel Chiralcel® OD-H or AD-HPolysaccharide-based columns are standard for aryl-amino alcohols.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical size.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)DEA is mandatory to suppress peak tailing of the free amine.
Flow Rate 1.0 mL/minAdjust for backpressure < 80 bar.
Detection UV @ 220 nm and 254 nm220 nm for amide bond (if protected), 254 nm for chlorophenyl ring.
Temperature 25°CLower temperature (10°C) improves resolution if peaks overlap.
Method Development Decision Tree

HPLC_Method Figure 2: Chiral Method Optimization Logic Start Start: Racemic Standard ColSelect Screen Columns: OD-H vs AD-H Start->ColSelect Check Resolution (Rs) > 1.5? ColSelect->Check Success Validate Method Check->Success Yes Fail Modify Mobile Phase Check->Fail No Action1 Decrease IPA % (Increase Retention) Fail->Action1 Peaks too fast Action2 Switch to Ethanol (Change Selectivity) Fail->Action2 Peaks overlap Action1->Check Action2->Check

References

  • Baclofen Synthesis & Homologation

    • Synthesis of Baclofen; an Alternative Approach.[4][5] Brieflands. Available at: [Link]

    • Novel Synthesis of Baclofen.[4] International Journal of ChemTech Research. (Source 1.4 in search).

  • Enzymatic Resolution Principles

    • Kim, M. J., et al. (2007).[6] Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst. Organic Letters. Available at: [Link] (Demonstrates principles of amine/amino-alcohol resolution).

    • Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol.[1] Chirality.[7][8][9] Available at: [Link]

  • Physical Properties & Safety Data

    • 3-Amino-2-(4-chlorophenyl)propan-1-ol Compound Summary. PubChem.[10] Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Cyclization of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

The morpholine ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions with biological targets. The specific molecule of interest, 3-Amino-2-(4-chlorophenyl)propan-1-ol, serves as a key precursor to a variety of substituted morpholines that are integral to the development of novel therapeutics across a range of disease areas, from central nervous system disorders to oncology. The strategic cyclization of this amino alcohol is therefore a critical transformation for researchers and drug development professionals. This guide provides an in-depth exploration of the reaction conditions and mechanistic underpinnings for the efficient synthesis of the corresponding morpholine derivative, 5-(4-chlorophenyl)morpholin-3-ol.

Mechanistic Insights: The Chemistry Behind the Cyclization

The intramolecular cyclization of 3-Amino-2-(4-chlorophenyl)propan-1-ol to form the morpholine ring is not a spontaneous process and requires the activation of the primary alcohol to transform it into a suitable leaving group. The subsequent intramolecular nucleophilic attack by the amine functionality then proceeds via an SN2 mechanism to furnish the desired heterocyclic product. A highly effective and scalable method for this transformation involves the use of thionyl chloride (SOCl₂).[1]

The reaction proceeds through a multi-step, one-pot sequence:

  • Formation of the Amino Hydrochloride Salt: The amine group of the starting material is first protonated by the HCl generated in situ from the reaction of thionyl chloride with the alcohol, or from residual moisture. This protects the amine from reacting with the thionyl chloride.

  • Activation of the Alcohol: The primary alcohol reacts with thionyl chloride to form a chlorosulfite intermediate.

  • Formation of the Alkyl Chloride: The chlorosulfite intermediate then collapses, with the loss of sulfur dioxide and a chloride ion, to form the corresponding primary alkyl chloride.

  • Intramolecular Cyclization: Upon the addition of a base, the amino group is deprotonated, liberating the free amine which then acts as a nucleophile. This amine undergoes an intramolecular SN2 reaction, displacing the chloride to form the six-membered morpholine ring.[1] The formation of five- and six-membered rings through intramolecular reactions is generally favored due to favorable entropic and enthalpic factors.[2][3]

G cluster_start Starting Material cluster_activation Activation & Chlorination cluster_cyclization Cyclization cluster_product Product A 3-Amino-2-(4-chlorophenyl)propan-1-ol B Reaction with SOCl₂ A->B SOCl₂ C Chlorosulfite Intermediate B->C Formation D Primary Alkyl Chloride C->D -SO₂, -Cl⁻ E Base Addition (Deprotonation of Amine) D->E Base (e.g., NaOH) F Intramolecular SN2 Attack E->F Nucleophilic Attack G 5-(4-chlorophenyl)morpholin-3-ol F->G Ring Closure

Caption: Reaction mechanism workflow for the cyclization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cyclization of 3-Amino-2-(4-chlorophenyl)propan-1-ol.

Protocol 1: One-Pot Cyclization using Thionyl Chloride

This protocol is adapted from the general procedure for the chlorination and cyclodehydration of amino alcohols developed by Xu et al.[1] and is a robust method for the synthesis of cyclic amines.

Materials:

  • 3-Amino-2-(4-chlorophenyl)propan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Sodium hydroxide (NaOH), 2.5 N aqueous solution

  • tert-Butyl methyl ether (MTBE)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen (N₂) gas

Equipment:

  • Three-necked round-bottom flask

  • Overhead stirrer

  • Thermocouple probe

  • Pressure-equalizing addition funnel

  • Ice/water bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500-mL, three-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a pressure-equalizing addition funnel under a nitrogen atmosphere, add anhydrous DME (80 mL).

  • Addition of Thionyl Chloride: Cool the flask in an ice/water bath and slowly add thionyl chloride (1.2 equivalents) to the DME.

  • Addition of Amino Alcohol: Dissolve 3-Amino-2-(4-chlorophenyl)propan-1-ol (1.0 equivalent) in DME (20 mL) and add it dropwise to the stirred thionyl chloride solution via the addition funnel over 1-1.5 hours, maintaining the internal temperature between 20-30 °C. A mild exotherm may be observed.[4]

  • Chlorination: After the addition is complete, allow the reaction mixture to stir at ambient temperature for 6-7 hours. A slurry typically forms during this time.[4]

  • Basification and Cyclization: Cool the reaction mixture to below 35 °C using an ice/water bath. Slowly add 2.5 N aqueous sodium hydroxide (4.4 equivalents) via the addition funnel. After the initial exotherm subsides, warm the mixture to 60 °C and stir for 10 hours to drive the cyclization to completion.[4]

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add MTBE (100 mL) and water (56 mL) to dissolve any precipitated salts. Separate the layers and extract the aqueous phase with MTBE (56 mL).

  • Isolation: Combine the organic layers, wash with brine (43 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(4-chlorophenyl)morpholin-3-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

G start Start setup 1. Reaction Setup: - Flask with DME under N₂ start->setup add_socl2 2. Add SOCl₂ to DME setup->add_socl2 add_amino_alcohol 3. Add Amino Alcohol Solution (20-30 °C) add_socl2->add_amino_alcohol chlorination 4. Stir at Room Temp (6-7 hours) add_amino_alcohol->chlorination basification 5. Add NaOH solution (<35 °C) then heat to 60 °C (10 hours) chlorination->basification workup 6. Cool, add MTBE and Water basification->workup extraction 7. Separate and Extract workup->extraction isolation 8. Dry and Concentrate extraction->isolation purification 9. Purify Product isolation->purification end End purification->end

Caption: Experimental workflow for the one-pot cyclization.

Data Presentation: Comparison of Cyclization Methodologies

While the thionyl chloride method is highly effective, other reagents can also be employed for the cyclization of amino alcohols. The choice of method may depend on factors such as substrate sensitivity, desired scale, and green chemistry considerations.

MethodReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride SOCl₂DME, 20-60 °COne-pot, high yield, scalableGenerates HCl and SO₂, requires careful handling
Mitsunobu Reaction PPh₃, DEAD/DIADTHF, 0 °C to RTMild conditionsStoichiometric phosphine oxide byproduct, atom uneconomical
Sulfonyl Chloride TsCl, MsClPyridine or Et₃N, 0 °C to RTForms stable tosylate/mesylate intermediateTwo-step process (activation then cyclization)

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. To ensure the successful outcome of these reactions, the following self-validating checks should be implemented:

  • Reaction Monitoring: The progress of the chlorination and cyclization steps can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and intermediates.

  • Product Characterization: The identity and purity of the final product, 5-(4-chlorophenyl)morpholin-3-ol, must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Yield Calculation: An accurate determination of the reaction yield provides a quantitative measure of the efficiency of the transformation.

By adhering to these protocols and validation steps, researchers can confidently and reproducibly synthesize the target morpholine derivative, a valuable building block in the pursuit of novel pharmaceuticals.

References

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 2008, 85, 10. [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC, NIH. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. The Royal Society of Chemistry. [Link]

  • Synthesis of thionyl chloride. DIAL@UCLouvain. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]

  • Intramolecular reaction. Wikipedia. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl₂: An Old Reaction Revisited. Journal of Organic Chemistry. [Link]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

Sources

Application Note: HPLC Method Development for 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) method development strategy for 3-Amino-2-(4-chlorophenyl)propan-1-ol , a critical chiral intermediate often associated with the synthesis of Baclofen and related GABA-ergic agents.

Analyte Profile & Separation Strategy

Physicochemical Properties
  • Compound Name: 3-Amino-2-(4-chlorophenyl)propan-1-ol[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][2][3]
  • Key Functional Groups:

    • Primary Amine (-NH

      
      ):  Basic (pKa 
      
      
      
      9.0–9.8). At neutral/acidic pH, this group is protonated (
      
      
      ), increasing polarity and risk of silanol interactions.
    • Chlorophenyl Ring: Provides hydrophobicity and UV chromophore.

    • Primary Alcohol (-OH): Adds polarity but is non-ionizable.

  • Solubility: Soluble in Methanol, Acetonitrile, and acidic aqueous buffers. Sparingly soluble in water at neutral pH.

The Separation Challenge

The primary challenge is the amine functionality .

  • Silanol Activity: On traditional silica columns, the protonated amine interacts with residual silanols, causing severe peak tailing.

  • Retention: Under standard acidic conditions (pH 2–3), the molecule is positively charged and highly polar, potentially eluting near the void volume (

    
    ) on C18 columns.
    

Strategic Solution:

  • Approach A (High pH Reverse Phase): Operate at pH > 10 using hybrid-silica columns (e.g., Waters XBridge or Phenomenex Gemini). This suppresses amine ionization, rendering the molecule neutral and significantly increasing retention and peak symmetry.

  • Approach B (Chiral Normal Phase): Use polysaccharide-based columns with alkane/alcohol mobile phases containing a basic modifier (Diethylamine) to determine enantiomeric purity.

Protocol 1: Achiral Purity & Assay (Reverse Phase)

This method is designed for reaction monitoring, yield calculation, and general impurity profiling.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 Hybrid Silica (e.g., XBridge BEH C18, 150 x 4.6 mm, 3.5 µm)Hybrid particles withstand high pH (up to 12) without dissolution, unlike standard silica.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH

OH)
High pH ensures the amine is neutral (free base form), maximizing hydrophobic retention.
Mobile Phase B Acetonitrile (MeCN)Stronger eluent than methanol; lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[4]
Column Temp. 35°CImproves mass transfer and peak shape.
Detection UV @ 220 nm (Primary), 254 nm (Secondary)The chlorophenyl ring absorbs strongly at 220 nm. 254 nm is less sensitive but more selective for aromatics.
Injection Vol. 5–10 µLAdjust based on sample concentration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold (polar impurities)
12.04060Linear gradient elution
15.0595Wash step (remove dimers/non-polars)
17.0595Hold wash
17.19010Return to initial
22.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to obtain 100 µg/mL.

  • Note: If the sample is a salt (e.g., HCl salt), ensure the diluent has enough buffer capacity or simply dissolve; the gradient buffer will handle the pH.

Protocol 2: Enantiomeric Separation (Chiral HPLC)

Since this compound is a chiral intermediate (often the (S)-enantiomer is desired for Baclofen), chiral purity is critical.[5]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Amylose-based CSP (e.g., Chiralpak AD-H or IA, 250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) is the "gold standard" for aromatic amino alcohols.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)Normal phase mode.[5] DEA is mandatory to mask silanols and ensure sharp peaks for the amine.
Mode IsocraticGradients are rarely used in refractive index or standard chiral runs.
Flow Rate 1.0 mL/minOptimize for resolution (

).
Temperature 25°CLower temperature often improves chiral selectivity (

).
Detection UV @ 220 nm
Method Optimization Guide
  • Screening: Start with 90:10 Hexane:IPA. If retention is too low (

    
    ), decrease IPA to 5%. If too high (
    
    
    
    ), increase IPA to 20%.
  • Peak Tailing: If peaks tail, increase Diethylamine (DEA) concentration to 0.2%, but do not exceed column limits.

  • Alternative Columns: If AD-H fails, switch to Cellulose-based (OD-H) or Immobilized Amylose (IA) which allows usage of DCM/THF for solubility issues.

Method Development Logic (Visualization)

The following diagram illustrates the decision process for optimizing the detection of this amino-alcohol.

MethodDevelopment Start Start: 3-Amino-2-(4-chlorophenyl)propan-1-ol Goal Define Goal: Achiral vs. Chiral Start->Goal Achiral Achiral Purity (RP-HPLC) Goal->Achiral Chiral Chiral Purity (NP-HPLC) Goal->Chiral ColSelect Column Selection Achiral->ColSelect Acidic Acidic pH (pH 2-3) (Formic Acid/TFA) ColSelect->Acidic Basic High pH (pH 10) (NH4OH/Bicarbonate) ColSelect->Basic ResultAcid Result: Amine Protonated (NH3+) Risk: Tailing, Low Retention Acidic->ResultAcid ResultBase Result: Amine Neutral (NH2) Benefit: Sharp Peaks, Good Retention Basic->ResultBase Decision Select High pH Stable Column (e.g., XBridge, Gemini) ResultBase->Decision CSP Polysaccharide Column (AD-H / OD-H) Chiral->CSP Additive Add Basic Modifier (0.1% DEA) CSP->Additive

Caption: Decision tree for optimizing HPLC conditions. The High pH pathway is preferred for achiral analysis to suppress amine ionization.

Validation & System Suitability

To ensure the method is trustworthy (self-validating), the following criteria must be met before routine use.

System Suitability Parameters (SST)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High pH method typically yields
    
    
    ).
  • Precision: %RSD of peak area for 5 replicate injections of standard

    
    .
    
  • Resolution (

    
    ):  If impurities (e.g., precursor carboxylic acid) are present, 
    
    
    
    must be
    
    
    .
Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[4][6][7][8]
Troubleshooting Guide
  • Problem: Split peaks or shoulder.

    • Cause: Sample solvent too strong (e.g., 100% MeCN) or pH mismatch.

    • Fix: Dissolve sample in mobile phase or 50:50 Water:MeCN.

  • Problem: Retention time drift.

    • Cause: pH instability in Mobile Phase A (Ammonium Bicarbonate is volatile).

    • Fix: Prepare fresh buffer daily and keep bottle capped.

References

  • Baclofen and Impurities Analysis: Validation of a simple reversed Phase-HPLC method for determination of Baclofen in tablets. (2026).[6][7] UFRGS. 7[7][8][9][10]

  • Chiral Separation of Amino Alcohols: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. (2025).[8][9] BenchChem. 5[4][7][8][9][10]

  • Compound Data: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Safety. Sigma-Aldrich. 11[4][7][8][9][10]

  • General Chiral Strategy: Chiral HPLC Separations Guide. Phenomenex.[4][12] 12[7][8][9][10]

Sources

Application Notes and Protocols for the Scale-up Production of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Amino-2-(4-chlorophenyl)propan-1-ol in Drug Development

3-Amino-2-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a stereocenter and a halogenated aromatic ring, is prevalent in a range of therapeutic agents. The precise stereochemistry of this intermediate is often critical for the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of robust, scalable, and stereoselective synthetic routes to produce enantiomerically pure 3-Amino-2-(4-chlorophenyl)propan-1-ol is of significant interest to the pharmaceutical industry.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up procedures for the production of 3-Amino-2-(4-chlorophenyl)propan-1-ol. The focus is on providing scientifically sound, field-proven insights into practical and scalable synthetic strategies, with a detailed exploration of an asymmetric reduction approach.

Synthetic Strategies: A Comparative Overview

The synthesis of chiral β-amino alcohols like 3-Amino-2-(4-chlorophenyl)propan-1-ol can be approached through several methodologies. The choice of a particular route for scale-up depends on factors such as cost, availability of starting materials, scalability, safety, and the desired enantiomeric purity.

Synthetic StrategyDescriptionAdvantagesDisadvantages on Scale-up
Asymmetric Reduction of a Prochiral Ketone This involves the stereoselective reduction of the corresponding prochiral β-amino ketone, 2-amino-1-(4-chlorophenyl)propan-1-one, using a chiral catalyst.High enantioselectivity, convergent synthesis.Requires a specialized and potentially expensive chiral catalyst.
Reductive Amination This method involves the reaction of a suitable carbonyl precursor with an amine source, followed by in-situ reduction of the resulting imine.[1][2][3][4]Can be a one-pot procedure, uses readily available starting materials.May lead to over-alkylation and requires careful control of reaction conditions to achieve high stereoselectivity.
Biocatalytic Approaches Utilizes enzymes, such as ketoreductases or transaminases, to achieve high stereoselectivity under mild reaction conditions.[5]Excellent enantioselectivity, environmentally friendly ("green chemistry").May require significant process development to optimize enzyme activity and stability for the specific substrate at scale.

For the purpose of these detailed protocols, we will focus on the Asymmetric Reduction of a Prochiral Ketone , as it offers a well-established and predictable path to high enantiomeric purity, a critical requirement for pharmaceutical intermediates.

Diagram of the Synthetic Workflow

G cluster_0 Preparation of Precursor cluster_1 Asymmetric Reduction (Core Reaction) cluster_2 Work-up and Purification cluster_3 Quality Control start Starting Materials: 2-Bromo-1-(4-chlorophenyl)ethan-1-one Ammonia precursor Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-one (Prochiral Ketone Precursor) start->precursor reduction Asymmetric Reduction with Chiral Catalyst (e.g., CBS reagent) and Borane Reducing Agent precursor->reduction workup Reaction Quench and Extraction reduction->workup crystallization Crystallization of Hydrochloride Salt workup->crystallization final_product Isolation of Pure (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol crystallization->final_product qc Purity Analysis (HPLC, NMR) Enantiomeric Excess (Chiral HPLC) final_product->qc

Caption: Overall workflow for the synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol.

PART 1: Synthesis of the Prochiral Ketone Precursor

A common and efficient route to the necessary precursor, 2-amino-1-(4-chlorophenyl)propan-1-one, is through the amination of the corresponding α-bromo ketone.

Protocol 1: Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-one Hydrochloride

Objective: To synthesize the hydrochloride salt of the prochiral ketone precursor on a 100-gram scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(4-chlorophenyl)ethan-1-one233.5100 g0.428
Ammonia (7N solution in Methanol)17.03~480 mL~3.36
Diethyl Ether74.12As needed-
Hydrochloric Acid (concentrated)36.46As needed-

Safety Precautions:

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia solution is corrosive and has a pungent odor. Handle with care in a fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

  • The reaction is exothermic. Ensure proper temperature control.

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-Bromo-1-(4-chlorophenyl)ethan-1-one (100 g, 0.428 mol) in 500 mL of diethyl ether.

  • Ammonia Addition: Cool the solution to 0-5 °C using an ice-salt bath. Slowly add the 7N methanolic ammonia solution (~480 mL, ~3.36 mol) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0-5 °C. Filter the precipitated ammonium bromide salt and wash the filter cake with cold diethyl ether.

  • Salt Formation: Combine the filtrates and slowly add concentrated hydrochloric acid with vigorous stirring until the solution is acidic (pH ~1-2). The hydrochloride salt of the product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride as a white to off-white solid.

PART 2: Asymmetric Reduction to (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol

The enantioselective reduction of the prochiral ketone is the key step in establishing the desired stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction is a reliable and highly selective method for this transformation.[6]

Protocol 2: CBS Reduction of 2-Amino-1-(4-chlorophenyl)propan-1-one Hydrochloride

Objective: To perform the asymmetric reduction of the ketone precursor to yield the chiral amino alcohol on a 50-gram scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-1-(4-chlorophenyl)propan-1-one HCl222.150 g0.225
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)277.222.5 mL0.0225
Borane-dimethyl sulfide complex (BMS, ~10 M)75.9727 mL~0.27
Anhydrous Tetrahydrofuran (THF)72.11~750 mL-
Methanol32.04As needed-
2M Sodium Hydroxide Solution40.00As needed-
Ethyl Acetate88.11As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Safety Precautions:

  • Borane-dimethyl sulfide complex is highly flammable, corrosive, and reacts violently with water. It has a strong, unpleasant odor. Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • The reaction quench with methanol is exothermic and releases hydrogen gas. Perform this step slowly and with adequate ventilation.

Procedure:

  • Catalyst Preparation: To a flame-dried 2 L three-necked round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (22.5 mL of a 1 M solution in toluene, 0.0225 mol). Add 250 mL of anhydrous THF and cool the solution to 0 °C.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (27 mL, ~0.27 mol) to the catalyst solution, maintaining the temperature below 5 °C. Stir for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, suspend 2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride (50 g, 0.225 mol) in 500 mL of anhydrous THF. Cool this suspension to 0 °C and slowly add it to the reaction mixture via a cannula over a period of 1 hour.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol (approximately 50 mL) to quench the excess borane. A vigorous evolution of hydrogen gas will be observed.

  • Work-up: Allow the mixture to warm to room temperature. Add 2M sodium hydroxide solution until the pH is basic (~10-11). Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol.

PART 3: Purification by Crystallization

For pharmaceutical applications, high purity is essential. Crystallization of the hydrochloride salt is an effective method for purifying the final product.[7][8]

Protocol 3: Purification of (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol as the Hydrochloride Salt

Objective: To purify the crude amino alcohol by crystallization of its hydrochloride salt.

Materials:

ReagentQuantity
Crude (S)-3-Amino-2-(4-chlorophenyl)propan-1-olFrom Protocol 2
IsopropanolAs needed
Diethyl EtherAs needed
Hydrochloric Acid (4M in Dioxane or gaseous HCl)As needed

Procedure:

  • Salt Formation: Dissolve the crude amino alcohol in a minimal amount of isopropanol. Cool the solution to 0 °C. Slowly add a 4M solution of HCl in dioxane or bubble dry HCl gas through the solution until the pH is acidic (~1-2).

  • Crystallization: The hydrochloride salt will precipitate. Stir the suspension at 0 °C for 1 hour to ensure complete precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol, followed by diethyl ether.

  • Recrystallization (if necessary): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the salt in a minimal amount of hot ethanol and slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Drying: Dry the purified (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride under vacuum to a constant weight.

PART 4: Quality Control and Analytical Methods

Rigorous analytical testing is crucial to ensure the purity and desired stereochemistry of the final product.

Thin Layer Chromatography (TLC)
  • Reaction Monitoring:

    • Mobile Phase: Dichloromethane:Methanol (9:1)

    • Stationary Phase: Silica gel 60 F254

    • Visualization: UV light (254 nm) and/or staining with ninhydrin solution followed by heating.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

The validation of chiral HPLC methods is critical for accurate determination of enantiomeric purity.[5][9][10]

  • Purity Analysis (Reversed-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

  • Enantiomeric Excess (Chiral HPLC):

    • Column: A suitable chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).[4][11]

    • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine for basic compounds.[11]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

Diagram of Asymmetric Reduction Mechanism

G cluster_0 CBS Catalytic Cycle CBS_cat (R)-CBS Catalyst activated_cat Activated Catalyst [CBS-BH3 complex] CBS_cat->activated_cat Coordination BMS BH3-SMe2 BMS->activated_cat transition_state Chiral Transition State activated_cat->transition_state ketone Prochiral Ketone ketone->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->CBS_cat Regeneration product (S)-Amino Alcohol product_complex->product Release

Sources

Reagents for N-protection of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Protection of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Executive Summary

This guide details the protocols for the chemoselective N-protection of 3-Amino-2-(4-chlorophenyl)propan-1-ol . This scaffold, a


-amino alcohol with a 

-aryl substituent, presents a specific challenge: differentiating between the nucleophilic primary amine and the primary hydroxyl group. While the amine is kinetically more nucleophilic, thermodynamic control and reagent selection are critical to prevent O-acylation or the formation of cyclic carbamates (oxazolidinones).

This document provides three validated protocols for introducing Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (fluorenylmethyloxycarbonyl) groups, prioritizing high yield and operational simplicity.

Strategic Analysis & Reagent Selection

The substrate contains two nucleophilic sites:

  • Primary Amine (

    
    ):  High nucleophilicity; target for protection.
    
  • Primary Alcohol (

    
    ):  Moderate nucleophilicity; potential site for side reactions (O-acylation).
    

Chemoselectivity Rule: Under neutral to mildly basic conditions, the amine reacts significantly faster than the alcohol. However, highly reactive electrophiles (e.g., acyl chlorides) or strong bases can promote O-reaction.

Reagent Comparison Table
FeatureBoc Protection (

)
Cbz Protection (Cbz-Cl or Cbz-OSu)Fmoc Protection (Fmoc-OSu)
Reagent Di-tert-butyl dicarbonateBenzyl chloroformateFmoc-N-hydroxysuccinimide ester
Selectivity (N vs O) Excellent . O-Boc is unstable and hydrolyzes during workup.Good . Requires temp/pH control. O-Cbz is stable if formed.High (with OSu ester). Fmoc-Cl is too reactive and risky.
Stability Stable to base/nucleophiles.[1] Labile to acid (TFA/HCl).Stable to acid/base. Labile to hydrogenolysis (

) or strong acid (

).
Stable to acid. Labile to base (Piperidine/DBU).
Byproducts

, t-BuOH (Inert).
HCl (Must be neutralized).N-Hydroxysuccinimide (Water soluble).
Recommendation Primary Choice for general synthesis.Secondary Choice for acid-sensitive downstream steps.Specialized for solid-phase synthesis (SPPS).

Detailed Experimental Protocols

Protocol A: N-Boc Protection (The "Gold Standard")

Rationale:


 is less electrophilic than acid chlorides, ensuring exclusive N-reaction. The biphasic system allows for easy pH control.

Reagents:

  • Substrate: 3-Amino-2-(4-chlorophenyl)propan-1-ol (1.0 equiv)[2]

  • 
     (1.1 equiv)
    
  • Base:

    
     (1M aq) or 
    
    
    
    (Sat. aq)
  • Solvent: 1,4-Dioxane or THF / Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the amino alcohol in 20 mL of THF (or Dioxane) and 20 mL of 1M

    
    .
    
    • Note: The base ensures the amine remains deprotonated (reactive) while neutralizing the carbonic acid formed (though

      
       generates t-BuOH/
      
      
      
      , maintaining basic pH prevents amine protonation).
  • Addition: Cool to

    
    . Add 
    
    
    
    (11 mmol) dropwise (or in portions if solid).
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane). Stain with Ninhydrin. The starting material (free amine) spot should disappear; the product will not stain red/purple but may be UV active.

  • Workup:

    • Evaporate organic solvent (THF) under reduced pressure.[3]

    • Acidify the remaining aqueous layer carefully to pH ~3–4 using 1M

      
       or citric acid (Do NOT  use strong HCl, as it may deprotect the Boc group).
      
    • Extract with EtOAc (

      
      ).
      
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. The resulting oil/solid is usually 
    
    
    
    pure. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Rationale: Cbz-Cl is highly reactive. To prevent O-acylation, we use a biphasic system where the amine reacts at the interface or in the aqueous phase, and we strictly control temperature.

Reagents:

  • Substrate (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 equiv) — Freshly distilled/opened.

  • Base:

    
     (2.5 equiv)
    
  • Solvent: EtOAc / Water (1:1 v/v)

Step-by-Step Procedure:

  • Setup: Dissolve amino alcohol (10 mmol) and

    
     (25 mmol) in 25 mL Water. Add 25 mL EtOAc.
    
  • Addition (Critical): Cool vigorously to

    
     . Add Cbz-Cl (10.5 mmol) dropwise over 15 minutes.
    
    • Causality: Low temperature suppresses the reaction rate of the hydroxyl group. The bicarbonate neutralizes the HCl byproduct immediately.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT for 2 hours.
    
  • Quench: Add a small amount of

    
    -dimethylethylenediamine (0.1 equiv) if Cbz-Cl excess persists (optional), or simply wash.
    
  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then Water, then Brine. Dry and concentrate.

Protocol C: N-Fmoc Protection (Fmoc-OSu Method)

Rationale: Fmoc-Cl is prone to forming dipeptides and O-acyl impurities. Fmoc-OSu (N-hydroxysuccinimide ester) is milder and highly chemoselective for amines.

Reagents:

  • Substrate (1.0 equiv)

  • Fmoc-OSu (1.05 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Acetone / Water (1:1) or Dioxane / Water (1:1)[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve amino alcohol (10 mmol) and

    
     (15 mmol) in 20 mL Water and 20 mL Acetone.
    
  • Addition: Add Fmoc-OSu (10.5 mmol) as a solid or solution in Acetone at

    
    .
    
  • Reaction: Stir at RT for 2–4 hours.

    • Observation: A white precipitate (N-hydroxysuccinimide byproduct or the product itself) may form.

  • Workup: Evaporate Acetone. Acidify aqueous residue to pH 2–3 with HCl. Extract with EtOAc.[4][5][6][7]

    • Note: The Fmoc group is stable to acid.

  • Purification: Flash chromatography is often required to remove free Fmoc-OH or Fmoc-OSu residues if stoichiometry wasn't precise.

Visualization of Workflows

Diagram 1: Reagent Decision Tree

This logic gate helps researchers choose the correct protocol based on downstream chemistry.

ProtectionStrategy Start Start: 3-Amino-2-(4-chlorophenyl)propan-1-ol Decision What is the Downstream Chemistry? Start->Decision AcidSens Subsequent steps involve STRONG ACID? Decision->AcidSens Yes BaseSens Subsequent steps involve STRONG BASE? Decision->BaseSens Yes Hydrogen Subsequent steps involve HYDROGENATION? Decision->Hydrogen Yes Cbz Choose CBZ Protection (Removed by H2/Pd or HBr) AcidSens->Cbz Boc is unstable Fmoc Choose FMOC Protection (Removed by Piperidine) AcidSens->Fmoc Boc is unstable Boc Choose BOC Protection (Removed by TFA/HCl) BaseSens->Boc Fmoc is unstable BaseSens->Cbz Fmoc is unstable Hydrogen->Boc Cbz is unstable Hydrogen->Fmoc Cbz is unstable

Caption: Decision matrix for selecting the appropriate N-protecting group based on the stability requirements of subsequent synthetic steps.

Diagram 2: Boc Protection Workflow

BocProtocol Input Amino Alcohol + NaOH + THF/H2O React Add Boc2O Stir RT 4h Input->React Check TLC Check (Ninhydrin) React->Check Check->React Amine persists Workup Evap THF -> Acidify (pH 4) -> Extract EtOAc Check->Workup Amine gone Product N-Boc Product (>95% Purity) Workup->Product

Caption: Operational workflow for the N-Boc protection protocol (Protocol A).

Quality Control & Troubleshooting

Analytical Data Expectations:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Look for the disappearance of the broad

      
       signal.
      
    • Boc: Strong singlet (~9H) at 1.4 ppm.

    • Cbz: Multiplet (5H) at 7.3–7.4 ppm and singlet (2H) at 5.1 ppm (

      
      -Ph).
      
    • Fmoc: Doublet (2H) ~4.4 ppm, Triplet (1H) ~4.2 ppm, and aromatic multiplets 7.3–7.8 ppm.

    • Core Scaffold: The

      
      -OH protons usually appear as a multiplet around 3.5–3.7 ppm. If O-acylation occurred, these will shift downfield significantly (to ~4.0–4.5 ppm).
      

Troubleshooting:

  • Issue:O-Acylation observed.

    • Solution: The reaction pH was likely too high (promoting alkoxide formation) or the reagent excess was too large. Reduce base concentration or switch to

      
      . For Boc, mild basic hydrolysis (LiOH, THF/H2O, 1h) will cleave the ester while leaving the carbamate intact.
      
  • Issue:Low Yield / Recovery.

    • Solution: The product might be water-soluble.[7] Saturate the aqueous layer with NaCl (salting out) before extraction. Ensure the pH is acidic enough (pH 3-4) during extraction to protonate any carboxylates (if relevant) but mostly to ensure the organic phase separation is clean.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (The definitive guide on stability and removal conditions).

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups. (Comprehensive database of reagents including Boc, Cbz, and Fmoc).

  • PubChem. (2025).[10] 3-amino-2-(4-chlorophenyl)propan-1-ol Compound Summary. (Physical properties and structural data).

  • BenchChem. (2025).[3] Protocol for N-Boc Protection of a Primary Amine. (Standardized laboratory protocols).

  • Sigma-Aldrich. (n.d.). Fmoc-OSu Technical Data.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-2-(4-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges encountered during the synthesis and purification of this important intermediate.

Our approach is to not only provide solutions but to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during your work.

Question 1: My final product shows a persistent impurity with a similar polarity to the desired compound after initial work-up. How can I effectively remove it?

This is a common issue, often arising from a structurally related side-product. A likely candidate is the isomeric impurity, 2-amino-1-(4-chlorophenyl)propan-3-ol, which can form depending on the synthetic route. Due to their similar structures, separation by standard silica gel chromatography can be challenging.

Expert Insight & Solution:

A highly effective method for separating these isomers is through the formation of a temporary derivative, specifically a Schiff base, with an aromatic aldehyde like benzaldehyde.[1] The rationale behind this is that the subtle structural differences between the isomers can be amplified in the resulting Schiff base derivatives, leading to significantly different physical properties, such as solubility and crystallinity.

Workflow for Purification via Schiff Base Formation:

Schiff_Base_Purification cluster_0 Step 1: Reaction cluster_1 Step 2: Isolation cluster_2 Step 3: Hydrolysis & Recovery A Crude Product (Mixture of Isomers) D Reaction Mixture A->D B Aqueous or Aqueous-Alcoholic Solution (pH 9-12) B->D C Benzaldehyde C->D E Formation of Schiff Base Adducts D->E F Crystallization or Extraction E->F G Isolated Schiff Base of Desired Isomer F->G H Acidic Hydrolysis (e.g., aq. HCl) G->H I Purified 3-Amino-2-(4-chlorophenyl) propan-1-ol H->I J Recovered Benzaldehyde H->J

Caption: Workflow for purification via Schiff base formation.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in an aqueous or aqueous-alcoholic solution. Adjust the pH to a range of 9 to 12.

  • Schiff Base Formation: Add benzaldehyde to the solution. The reaction is typically fast and may be slightly exothermic.

  • Isolation: The Schiff base of the desired isomer can often be selectively crystallized from the reaction mixture due to its altered solubility. Alternatively, extraction can be employed if there's a significant difference in partition coefficients between the isomeric Schiff bases.

  • Hydrolysis: The isolated Schiff base is then hydrolyzed under acidic conditions (e.g., with dilute hydrochloric acid) to regenerate the purified amine and benzaldehyde.

  • Final Purification: The purified 3-Amino-2-(4-chlorophenyl)propan-1-ol can be isolated from the aqueous solution, and the benzaldehyde can be recovered.

This method provides a robust way to achieve high purity when standard chromatographic methods are insufficient.

Question 2: I am observing diastereomeric impurities in my product. What is the best strategy for their removal?

When the synthesis involves the creation of a new stereocenter, the formation of diastereomers is possible. These impurities can be particularly difficult to remove due to their very similar physical properties.

Expert Insight & Solution:

The separation of diastereomers often relies on exploiting subtle differences in their three-dimensional structures. High-Performance Liquid Chromatography (HPLC) on a silica gel column is a powerful technique for this purpose.[2] Alternatively, fractional crystallization can be effective if the diastereomers form crystals with different lattice energies.

Strategies for Diastereomer Separation:

MethodPrincipleKey Considerations
HPLC on Silica Gel Differences in the adsorption characteristics of the diastereomers on the polar stationary phase.The choice of mobile phase is critical. A systematic screening of solvent systems (e.g., hexane/isopropanol, dichloromethane/methanol) is recommended.
Fractional Crystallization Differences in the solubility and crystal packing of the diastereomers.Requires finding a solvent system where one diastereomer is significantly less soluble than the other. Seeding with a pure crystal of one diastereomer can be beneficial.[3]
Derivatization Conversion of the diastereomeric mixture into a new set of diastereomers with more pronounced differences in physical properties.[4]This adds extra steps to the synthesis but can be very effective. The derivatizing agent must be chiral and optically pure.

Experimental Protocol for HPLC Separation:

  • Column Selection: A standard silica gel HPLC column is a good starting point.

  • Mobile Phase Optimization: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a polar modifier like isopropanol or ethanol. Monitor the separation of the diastereomeric peaks.

  • Gradient vs. Isocratic Elution: Depending on the resolution, either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) method can be employed.

  • Scale-up: Once an effective separation is achieved on an analytical scale, the method can be scaled up to a preparative HPLC system for purification of larger quantities.

Question 3: My final product has a slight yellow tint, suggesting the presence of color impurities. How can I decolorize it?

A yellow discoloration often indicates the presence of trace amounts of oxidized by-products or residual reagents from the synthesis.

Expert Insight & Solution:

Recrystallization with the addition of activated carbon is a standard and effective method for removing color impurities. Activated carbon has a high surface area and can adsorb the large, often conjugated molecules responsible for the color.

Workflow for Decolorization by Recrystallization:

Decolorization_Workflow A Dissolve Crude Product in Hot Solvent B Add Activated Carbon (1-5% w/w) A->B C Hot Filtration to Remove Carbon B->C D Cool Filtrate to Induce Crystallization C->D E Isolate Crystals (Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Purified, Colorless Product F->G

Caption: Decolorization via recrystallization with activated carbon.

Detailed Protocol:

  • Solvent Selection: Choose a suitable recrystallization solvent in which the desired compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Dissolve the impure product in the minimum amount of hot solvent.

  • Treatment with Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight relative to the product) to the hot solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 4: What are the best analytical techniques to assess the purity of my 3-Amino-2-(4-chlorophenyl)propan-1-ol?

A combination of analytical techniques is essential for a comprehensive assessment of purity.

Expert Insight & Solution:

No single technique can provide all the necessary information. A multi-pronged approach is recommended.

Recommended Analytical Methods:

TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer is a good starting point.
Gas Chromatography (GC) Detection of volatile impurities and residual solvents. The amine may need to be derivatized (e.g., with trifluoroacetic anhydride) to improve its volatility and peak shape.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the desired product and identification of structurally related impurities.
Mass Spectrometry (MS) Determination of the molecular weight of the product and impurities.[6]
Titration An acid-base titration can provide an assay of the total amine content.[5]

By using these techniques in concert, you can build a complete purity profile of your synthesized compound.

References

  • 3-amino-2-(4-chlorophenyl)propan-1-ol. PubChemLite. Available at: [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Google Patents.
  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Available at: [Link]

  • 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. Google Patents.
  • Determination of Enantiomeric Purity via Formation of Diastereomers. In Chiral Separations. Available at: [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. Available at: [Link]

  • 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. EPA. Available at: [Link]

  • Preparation method of 3-amino-1,2-propanediol. Google Patents.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

  • Process for producing 3-amino-2-oxo-1-halogenopropane derivatives. Eureka | Patsnap. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

Sources

Troubleshooting solubility issues with 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2-(4-chlorophenyl)propan-1-ol

Welcome to the technical support guide for 3-Amino-2-(4-chlorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on solubility. Our approach is rooted in fundamental physicochemical principles to empower you with robust, reproducible solutions.

Part 1: Physicochemical Properties & Structural Insights

Understanding the inherent properties of a molecule is the first step in troubleshooting. 3-Amino-2-(4-chlorophenyl)propan-1-ol is a small molecule with distinct functional groups that dictate its behavior in different solvent systems.

  • Primary Amine (-NH₂): This group is basic and can be protonated to form a positively charged ammonium salt (-NH₃⁺). This is the most critical feature for manipulating aqueous solubility. The predicted basic pKa for a structurally similar compound is approximately 8.41[1].

  • Primary Alcohol (-OH): This group is polar and can participate in hydrogen bonding, contributing favorably to solubility in polar solvents. It is very weakly acidic, with a predicted pKa of around 14.9[1].

  • 4-Chlorophenyl Group (-C₆H₄Cl): This aromatic, chlorinated ring is nonpolar and hydrophobic, which significantly limits aqueous solubility at neutral pH.

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Table 1: Physicochemical Properties of 3-Amino-2-(4-chlorophenyl)propan-1-ol and Related Isomers

Property Value / Prediction Implication for Solubility Source
Molecular Formula C₉H₁₂ClNO - [2]
Molecular Weight 185.65 g/mol Important for calculating molar concentrations. [3]
Physical Form Solid Requires dissolution for most experimental uses. [4]
XLogP (Predicted) 1.0 - 1.1 Indicates moderate lipophilicity; suggests potential for poor aqueous solubility. [2][3]
pKa (Basic, Predicted) ~8.41 The amine group will be protonated and positively charged at pH < ~8.4. [1]

| pKa (Acidic, Predicted)| ~14.87 | The alcohol group is not readily deprotonated under normal conditions. |[5] |

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

A1: The first and most effective step is to lower the pH of your solvent. The primary amine on the molecule is basic. By adding a small amount of acid (e.g., 1N HCl), you will protonate the amine, forming a hydrochloride salt in situ. This salt form is significantly more polar and thus more soluble in aqueous media.[6][7][8][9] Aim for a pH at least 1-2 units below the compound's pKa (~8.4), so a target pH of 6.0-6.5 is a good starting point.

Q2: I need to use a stock solution in an organic solvent. Which one should I choose?

A2: Given the molecule's structure, polar organic solvents are the best choice. Start with DMSO, DMF, or a lower-chain alcohol like ethanol or methanol.[10] These solvents can typically dissolve the compound at high concentrations (e.g., >10 mM). Always prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous experimental medium.

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why did this happen and how can I fix it?

A3: This is a common issue known as "crashing out." It happens when the highly concentrated drug in the DMSO stock is rapidly diluted into an aqueous environment where its solubility is much lower. To fix this, try lowering the final concentration of the compound in your media. Additionally, ensure the final concentration of DMSO is low (typically <0.5%) to minimize solvent toxicity and its effect on solubility. You can also try adding the DMSO stock to the media dropwise while vortexing to improve mixing and reduce localized high concentrations that favor precipitation.

Q4: Can I heat the solution to help it dissolve?

A4: Gentle heating (e.g., 37°C) can increase the rate of dissolution, but it may not increase the thermodynamic solubility significantly. Be cautious, as prolonged heating can potentially degrade the compound. This method is generally more effective for kinetically slow dissolution rather than for compounds that are fundamentally insoluble under the given conditions.

Part 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility challenges.

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Issue 1: Compound remains insoluble in aqueous buffer even after pH adjustment.

Causality: While protonating the amine group significantly enhances solubility, the inherent lipophilicity of the chlorophenyl ring may still limit solubility, especially at higher concentrations. The buffer salts themselves can also sometimes decrease the solubility of organic molecules (the "salting out" effect).

Solution: Employ a Co-solvent System. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[10][11]

Table 2: Recommended Co-solvents for Pre-clinical Formulations

Co-solvent Typical Concentration Range Properties & Considerations
Polyethylene Glycol 400 (PEG-400) 10-60% Low toxicity, commonly used. Can be viscous.
Propylene Glycol (PG) 10-40% Good solubilizer, common in parenteral formulations.
Ethanol 5-20% Effective, but can have biological effects on its own.

| DMSO | <5% (in vivo) | Excellent solubilizer, but use should be minimized in biological assays due to potential toxicity and off-target effects. |

Experimental Protocol: Preparing a Solution with a Co-solvent

  • Weigh Compound: Accurately weigh the desired amount of 3-Amino-2-(4-chlorophenyl)propan-1-ol into a clean vial.

  • Initial Wetting: Add a small volume of the chosen co-solvent (e.g., PEG-400) to wet the powder. Vortex or sonicate for 2-5 minutes to form a slurry or a clear solution.

  • pH-Adjusted Buffer Addition: Slowly add your pH-adjusted aqueous buffer (e.g., citrate buffer, pH 6.0) to the co-solvent mixture in a stepwise manner.

  • Energy Input: Vortex or sonicate the solution between each addition of the aqueous phase. This is critical to prevent precipitation.

  • Final Volume: Continue adding the aqueous buffer until the final desired volume and co-solvent concentration are reached.

  • Observation: Visually inspect the final solution for any cloudiness or precipitate. If the solution is not clear, you may need to increase the percentage of the co-solvent.

Issue 2: The required concentration is too high for any of the above methods.

Causality: At a certain point, the intrinsic insolubility of the molecule cannot be overcome by simple pH and co-solvent adjustments without using solvent concentrations that would be unacceptable for the experiment (e.g., >60% PEG-400 or >1% DMSO in a cell-based assay).

Solution: Advanced Formulation Strategies. For challenging cases, more advanced formulation techniques, often used in drug development, can be adapted for research settings.[8][12]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic chlorophenyl group of your compound can become encapsulated within this cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate insoluble compounds, increasing their solubility.[10][11] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are frequently used.

Trustworthiness Check: When using these advanced methods, it is crucial to run a vehicle control (the formulation without the compound) in your experiment. This ensures that any observed biological effects are due to the compound itself and not the formulation excipients.

References

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Voges, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Kumar, L. & Kumar, V. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC, NIH. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Slideshare. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Al-Ghananeem, A. M. & Malkawi, A. H. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • LookChem. Cas 78-96-6,Amino-2-propanol. [Link]

  • Sadu, S. & Saste, G. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Wikipedia. Aminomethyl propanol. [Link]

  • EPA. 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. U.S. Environmental Protection Agency. [Link]

  • Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Kawabata, K., et al. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • PubChemLite. 3-amino-2-(4-chlorophenyl)propan-1-ol. [Link]

  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?. [Link]

  • China.cn. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. [Link]

Sources

Minimizing side reactions during 3-Amino-2-(4-chlorophenyl)propan-1-ol isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Current Status: Active Ticket ID: #ISO-3A2CP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The isolation of 3-Amino-2-(4-chlorophenyl)propan-1-ol presents a unique tripartite challenge: amphoteric solubility , stable reagent complexation (Boron/Aluminum), and halogen sensitivity .[1] Unlike simple alcohols, this 1,3-amino alcohol motif tends to trap reducing agents, leading to pseudo-low yields where the product exists but is chemically sequestered. Furthermore, the p-chloro substituent restricts the use of catalytic hydrogenation (dechlorination risk), forcing the use of hydride reagents that complicate the workup.

This guide replaces standard "textbook" workups with field-proven protocols designed to break reagent complexes and minimize side reactions.

Module 1: The "Missing Yield" Phenomenon (Reagent Complexation)

User Issue: "I reduced the precursor ester/acid with Borane (or LAH), but after aqueous workup, my mass balance is <40%. The aqueous layer contains organic material but it won't extract into DCM."

Root Cause: Amino alcohols form thermodynamically stable complexes with Boron (N–B bonds) or Aluminum (N–Al–O chelates).[1] Standard water/base quenching hydrolyzes the excess reagent but fails to break the product-reagent complex. The product remains trapped in the aqueous phase as a zwitterionic borate/aluminate species.

Troubleshooting Protocol: Breaking the Chelate
Reducing Agent UsedThe "Standard" MistakeThe Corrective Protocol
Borane (BH₃[1]·THF / BMS) Quenching with water or dilute NaOH. The N–B bond survives this.Acidic Methanolysis: 1. Quench with MeOH.2. Add conc. HCl (pH < 1).3. Reflux for 1–2 hours. 4. Concentrate to dryness. Repeat MeOH addition/evaporation 3x to remove B(OMe)₃ as volatile gas.
LiAlH₄ (LAH) "Fieser" workup (n, n, 3n) often creates a slimy gel with amino alcohols that traps the product.Rochelle’s Salt (Sodium Potassium Tartrate): 1. Dilute reaction with wet ether.2. Add saturated aq. Rochelle’s Salt (20 mL per g LAH).3. Stir vigorously for 2–3 hours until two clear layers form (no solids).
NaBH₄ / I₂ Quenching with water leaves Boron-Amine adducts.[1]Oxidative Workup (Alternative): If acid reflux is too harsh for other groups, add 3M NaOH and 30% H₂O₂. Stir 1h at 50°C to oxidize the B–N bond (use caution: exothermic).

Module 2: Side Reaction Mitigation

User Issue: "I see impurities at RRT 0.85 and 1.10. Is my chlorine falling off?"

Analysis: The 4-chlorophenyl moiety is robust but not invincible.[1] The primary side reactions during isolation are Hydrodechlorination and Oxazine Formation .

Critical Control Points

1. Prevention of Hydrodechlorination (Loss of Cl)

  • Risk Factor: High temperatures with active hydride species or traces of transition metals.

  • Mechanism: Although Ar-Cl is stable to pure LAH/Borane, the presence of trace Nickel or Palladium (from previous steps) can catalyze oxidative addition/reduction even without H₂ gas.

  • Solution:

    • Avoid refluxing LiAlH₄ in high-boiling ethers (Diglyme) if possible; stick to THF/Et₂O.

    • Strictly avoid catalytic hydrogenation (H₂/Pd-C) for the reduction step; it will strip the chlorine within minutes. Use PtO₂ (Adams' catalyst) or Raney Nickel (poisoned) if hydrogenation is mandatory, but Hydride reduction is preferred.

2. Prevention of Cyclization (Oxazine Formation)

  • Risk Factor: Presence of carbonyl impurities (aldehydes/ketones) or phosgene equivalents (carbonates) during workup.

  • Mechanism: 1,3-amino alcohols condense with aldehydes to form hexahydro-1,3-oxazines (6-membered rings).

  • Solution:

    • Do not use acetone or ethyl acetate during the initial quench/extraction if the pH is acidic.

    • Store the free base under inert atmosphere (Ar/N₂) to prevent reaction with atmospheric CO₂ (carbamate formation).

Module 3: Extraction & Phase Separation

User Issue: "The product is too polar. It won't leave the water layer."

Technical Insight: 3-Amino-2-(4-chlorophenyl)propan-1-ol has a calculated logP of ~1.1 to 1.7, but the amine functionality makes it highly water-soluble at neutral/acidic pH.[1]

Optimization Workflow:

  • pH Adjustment: The amine pKa is ~9–10. You must adjust the aqueous phase pH to ≥ 12 (using NaOH) to fully suppress ionization.

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration sphere of the amino alcohol.

  • Solvent Selection: DCM is often insufficient.[1]

    • Recommended:CHCl₃ : Isopropanol (3:1) or n-Butanol .

    • Procedure: Perform 3–4 extractions. The alcohol/amine combo loves water; aggressive extraction is required.

Visual Workflow: Isolation Decision Tree

IsolationProtocol Start Reaction Complete (Reduction Step) AgentCheck Which Reducing Agent? Start->AgentCheck Borane Borane (BH3 or NaBH4/I2) AgentCheck->Borane LAH LiAlH4 (LAH) AgentCheck->LAH QuenchB Quench: Methanol (Caution: H2 gas) Borane->QuenchB Complex Problem: Stable N-B Complex formed QuenchB->Complex BreakB Action: Add Conc. HCl + MeOH Reflux 1 hr Complex->BreakB RemoveB Evaporate & Co-evap with MeOH x3 (Removes B(OMe)3) BreakB->RemoveB Basify Adjust pH > 12 (NaOH) Saturate with NaCl RemoveB->Basify QuenchL Quench: Rochelle's Salt (Sat. Aq.) Stir 2-3 hrs LAH->QuenchL PhaseL Check: Two clear layers? (No grey emulsion) QuenchL->PhaseL PhaseL->QuenchL No (Stir longer) PhaseL->Basify Yes Extract Extract: CHCl3:IPA (3:1) or n-BuOH Basify->Extract Dry Dry (Na2SO4) & Conc. Avoid warm Acidic conditions Extract->Dry Final Isolated 3-Amino-2-(4-chlorophenyl)propan-1-ol Dry->Final

Caption: Decision tree for workup selection based on reducing agent, highlighting the critical complex-breaking steps required to release the free amine.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H₂/Pd) to reduce the precursor nitrile/azide? A: High Risk. Palladium on Carbon (Pd/C) is excellent for removing aryl chlorides (hydrodechlorination). If you must use hydrogenation, use Platinum Oxide (PtO₂) or Raney Nickel at low pressure and temperature, and monitor strictly for dechlorination by MS (M-34 peak). Hydride reduction (Borane/LAH) is chemically safer for the chloro-group.

Q: My product turned into a gum after column chromatography. Why? A: Amino alcohols interact strongly with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent. Use a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:9:1) to ensure the amine elutes as a free base and doesn't streak or bind irreversibly.

Q: The NMR shows a doublet at ~4.5 ppm that shouldn't be there. A: Check your solvent. If you used CDCl₃, amino alcohols can react slowly with the solvent or impurities in it. More likely, if you used Borane, this is a boron-complex peak . Run a ¹¹B-NMR; if you see a signal, your hydrolysis (Module 1) was incomplete. Reprocess with HCl/MeOH reflux.

References

  • Brown, H. C., & Choi, Y. M. (1982). The reaction of amine-borane adducts with acidic agents: A convenient method for the recovery of amines. Synthesis of amino alcohols via borane reduction.[2][3][4][5] Journal of Organic Chemistry.

  • Abiko, A., & Masamune, S. (1992). Workup procedures for the isolation of amino alcohols from borane-complexes.Tetrahedron Letters.

  • Periasamy, M., et al. (2000). Methods for breaking Boron-Nitrogen bonds in organic synthesis.Journal of Organometallic Chemistry.

  • Teva Pharmaceuticals. (2010). Process for the preparation of Baclofen and intermediates (Relevant for chloro-phenyl stability).[6][7][8] Patent WO2010121633.

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Workup of Lithium Aluminum Hydride Reductions: The Rochelle's Salt Method.

Disclaimer: This guide is for research purposes only. 3-Amino-2-(4-chlorophenyl)propan-1-ol is a chemical intermediate; users must comply with all local safety and regulatory guidelines regarding chlorinated aromatic compounds.

Sources

Technical Support Center: Purification of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Amino-2-(4-chlorophenyl)propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. If you are synthesizing the compound via the reduction of a β-amino ketone, common impurities include unreacted starting ketone and over-reduction byproducts.[1] Other potential impurities can include starting materials from other synthetic routes, such as chloroacetonitrile, or side-reaction products.[2] It's also common to have residual acids or bases used as catalysts or for pH adjustments during the work-up.

Q2: Which purification technique is generally the most effective for this compound?

A2: There is no single "best" method; the optimal technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is an excellent first-pass technique to remove neutral or acidic impurities from your basic amino alcohol. It is highly effective for bulk purification and separating compounds with different acid-base properties.[3][4][5]

  • Column Chromatography: This is the method of choice for separating structurally similar impurities that cannot be removed by extraction. However, purifying amines on standard silica gel can be challenging due to tailing.[6]

  • Recrystallization: If your crude product is of relatively high purity (>90%), recrystallization can be a highly effective final step to obtain material of excellent purity.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification.[7] For 3-Amino-2-(4-chlorophenyl)propan-1-ol, which is a primary amine, you can use a ninhydrin stain for visualization, which is specific for primary and secondary amines.[8] For quantitative purity assessment of the final product, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[9][10]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity or choose a solvent system for column chromatography.

  • Causality: The basic amino group on your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to "tailing" or streaking down the plate.[6]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the solvent system (e.g., Dichloromethane:Methanol:NH₄OH 90:9:1).[6]

    • Stationary Phase Change: Consider using a less acidic stationary phase. Neutral alumina can be a good alternative.[7] For more challenging separations, an amine-functionalized silica gel can provide excellent peak shape without the need for basic additives in the mobile phase.[11]

G cluster_0 Problem: Amine Tailing on Silica Gel cluster_1 Solution: Mitigating Interaction Crude_Sample Crude Sample (Amine + Impurities) Silica_Column Standard Silica Column (Acidic Surface) Crude_Sample->Silica_Column Elution Tailing_Peak Poor Separation (Streaked Peak) Silica_Column->Tailing_Peak Strong Interaction Modified_Eluent Modified Eluent (+ Triethylamine) Modified_Silica Modified Silica Column (e.g., Amino-Silica) Sharp_Peak Good Separation (Sharp Peak) Modified_Eluent->Sharp_Peak Modified_Silica->Sharp_Peak

Caption: Logic diagram illustrating the problem of amine tailing and solutions.

Issue 2: After performing an acid-base extraction, my product yield is very low.

  • Causality: This can be due to several factors:

    • Incomplete Extraction: The pH of the aqueous layers may not have been adjusted sufficiently. To extract the amine into the aqueous acidic layer, the pH should be significantly below the pKa of the conjugate acid. Conversely, to recover the free amine, the pH must be raised significantly above the pKa.

    • Emulsion Formation: Vigorous shaking of the separatory funnel can create stable emulsions, trapping your product at the interface.

    • Product Solubility: The protonated amine salt may have some solubility in the organic solvent, or the free amine may have some solubility in the basic aqueous layer, especially if large volumes of water are used.[4]

  • Solution:

    • Verify pH: Use pH paper or a pH meter to confirm the pH of the aqueous layer after each addition of acid or base. Aim for a pH of ~1-2 for the acid wash and ~12-13 for the base wash.

    • Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution), which can help break it by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Back-Extraction: After recovering your product, re-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Issue 3: I see a new spot on TLC after running a column on silica gel that wasn't in the crude material.

  • Causality: The target compound, 3-Amino-2-(4-chlorophenyl)propan-1-ol, may be sensitive to the acidic nature of silica gel, potentially leading to degradation over the time it takes to run the column.

  • Solution:

    • Deactivate the Silica: Before loading your sample, flush the column with your eluent system containing a basic modifier (e.g., 1% triethylamine) to neutralize the stationary phase.[6]

    • Work Quickly: Minimize the time the compound spends on the column. Use "flash" column chromatography with positive pressure to speed up the elution process.[7]

    • Alternative Stationary Phase: Switch to a less harsh stationary phase like neutral alumina or Florisil.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the basicity of the amino group to separate it from neutral or acidic byproducts. The amine is protonated to form a water-soluble salt, which is then extracted into an aqueous layer.[5]

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash (Isolating the Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine salt will move into the aqueous layer.

    • Drain and collect the aqueous layer. Repeat the extraction on the organic layer 1-2 more times with fresh acid to ensure complete extraction.

    • Combine all aqueous extracts. The neutral and acidic impurities remain in the original organic layer, which can now be discarded.

  • Basification (Recovering the Amine):

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a concentrated aqueous base (e.g., 4M NaOH) while stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[5]

  • Final Extraction & Isolation:

    • Extract the basic aqueous solution with several portions of a fresh organic solvent (DCM or EtOAc).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified 3-Amino-2-(4-chlorophenyl)propan-1-ol.

G Start Crude Mixture (Amine, Neutral, Acidic Impurities) in Organic Solvent Add_Acid Step 1: Add 1M HCl (aq) & Separate Layers Start->Add_Acid Aqueous_Layer_1 Aqueous Layer (Protonated Amine Salt) Add_Acid->Aqueous_Layer_1 Organic_Layer_1 Organic Layer (Neutral & Acidic Impurities) -> Discard Add_Acid->Organic_Layer_1 Add_Base Step 2: Add 4M NaOH (aq) to Aqueous Layer (pH > 12) Aqueous_Layer_1->Add_Base Free_Amine_Aq Aqueous Layer (Free Amine Suspension) Add_Base->Free_Amine_Aq Extract_Amine Step 3: Extract with Fresh Organic Solvent Free_Amine_Aq->Extract_Amine Organic_Layer_2 Organic Layer (Purified Amine) Extract_Amine->Organic_Layer_2 Aqueous_Layer_2 Aqueous Layer (Salts) -> Discard Extract_Amine->Aqueous_Layer_2 Isolate Step 4: Dry & Evaporate Organic Layer Organic_Layer_2->Isolate Final_Product Pure Amine Product Isolate->Final_Product

Caption: Workflow for purification using acid-base extraction.

Protocol 2: Purification via Flash Column Chromatography

This protocol is for separating the target compound from impurities with similar basicity but different polarity.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., EtOAc or Methanol). Add ~1% triethylamine to the solvent system to prevent streaking. The ideal system gives your product an Rf value of approximately 0.3-0.4.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column and apply gentle air pressure.

    • Collect fractions in test tubes.

    • If a gradient elution is needed, gradually increase the proportion of the polar solvent to elute more tightly bound compounds.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate alongside your crude material and a pure standard (if available).

    • Visualize the spots (e.g., with a UV lamp and/or a ninhydrin stain).

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Data Summary Table

Purification MethodProsConsBest For...Expected Purity
Acid-Base Extraction Fast, inexpensive, high capacity, excellent for removing neutral/acidic impurities.[3]Does not separate from other basic impurities; can lead to emulsions.First-pass purification of large-scale reactions with non-basic impurities.85-98%
Column Chromatography High resolving power, can separate structurally similar compounds.[9]Can be slow, requires significant solvent, potential for product degradation on silica.[6]Isolating the target from impurities of similar basicity but different polarity.>99%
Recrystallization Yields highly pure crystalline material, simple procedure.Requires a suitable solvent system; can result in significant material loss in the mother liquor.Final purification step for material that is already >90% pure.>99.5%

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-(4-chlorophenyl)propan-1-ol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a primary amine, a secondary alcohol, and a chlorinated phenyl group, makes it a valuable intermediate for the development of novel therapeutics. The efficient and stereoselective synthesis of this molecule is of paramount importance for drug discovery and development programs. This guide provides a comprehensive comparison of the most common synthetic routes to 3-Amino-2-(4-chlorophenyl)propan-1-ol, offering an in-depth analysis of their respective methodologies, performance, and practical considerations.

Comparative Analysis of Synthetic Strategies

Four primary synthetic strategies have been established for the preparation of 3-Amino-2-(4-chlorophenyl)propan-1-ol. Each route offers a unique set of advantages and disadvantages in terms of yield, scalability, stereocontrol, and operational simplicity. The following sections provide a detailed examination of each approach, supported by experimental data and protocols.

Synthetic RouteKey FeaturesTypical YieldPurityKey AdvantagesKey Disadvantages
1. Reduction of β-Amino Ketone Direct reduction of a pre-formed β-amino ketone.HighGood to ExcellentHigh yields, straightforward transformation.Requires synthesis of the β-amino ketone precursor.
2. Reductive Amination of Ketone One-pot synthesis from a ketone and an amine source.Moderate to HighGoodConvergent, often a one-pot procedure.Potential for side reactions, may require optimization.
3. Reduction of Amino Acid Reduction of the corresponding β-amino acid.GoodGood to ExcellentReadily available chiral starting materials.May require harsh reducing agents.
4. Enzymatic Synthesis Biocatalytic approach using transaminases.VariableExcellentHigh enantioselectivity, "green" approach.Enzyme availability and stability can be a concern.

Route 1: Reduction of 3-Amino-2-(4-chlorophenyl)propan-1-one

This is often the most direct and high-yielding route, provided the β-amino ketone precursor is readily available. The choice of reducing agent is critical for achieving high chemoselectivity, with sodium borohydride (NaBH₄) being a common and effective choice for its mildness and selectivity for ketones over other functional groups.

Experimental Protocol: Reduction using Sodium Borohydride

Objective: To synthesize 3-Amino-2-(4-chlorophenyl)propan-1-ol by the reduction of 3-amino-2-(4-chlorophenyl)propan-1-one.

Materials:

  • 3-Amino-2-(4-chlorophenyl)propan-1-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of 3-amino-2-(4-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in methanol (10 mL/g of ketone) at 0 °C, slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1 M HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield pure 3-Amino-2-(4-chlorophenyl)propan-1-ol.

Expected Yield: 85-95%

Expertise & Causality:

The use of sodium borohydride is a well-established and reliable method for the reduction of ketones.[1] Its chemoselectivity ensures that only the ketone functionality is reduced, leaving other potentially sensitive groups intact. The reaction is performed at low temperatures to control the exothermic nature of the hydride reduction and to minimize potential side reactions. The acidic workup is necessary to neutralize the basic reaction mixture and to destroy any unreacted NaBH₄.

Visualization of Route 1:

Reduction_of_beta_Amino_Ketone 3-Amino-2-(4-chlorophenyl)propan-1-one 3-Amino-2-(4-chlorophenyl)propan-1-one 3-Amino-2-(4-chlorophenyl)propan-1-ol 3-Amino-2-(4-chlorophenyl)propan-1-ol 3-Amino-2-(4-chlorophenyl)propan-1-one->3-Amino-2-(4-chlorophenyl)propan-1-ol NaBH4, MeOH

Caption: Reduction of a β-amino ketone.

Route 2: Reductive Amination of a Ketone Precursor

This approach offers a convergent and often one-pot synthesis, starting from a suitable ketone precursor. The reaction involves the in-situ formation of an imine or enamine, which is then reduced to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reducing agent for this transformation due to its mildness and tolerance to a wider range of functional groups compared to NaBH₄.[2]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Objective: To synthesize 3-Amino-2-(4-chlorophenyl)propan-1-ol via reductive amination of 1-(4-chlorophenyl)-2-hydroxypropan-1-one.

Materials:

  • 1-(4-chlorophenyl)-2-hydroxypropan-1-one

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 1-(4-chlorophenyl)-2-hydroxypropan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in 1,2-dichloroethane (15 mL/g of ketone), add sodium triacetoxyborohydride (2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient).

Expected Yield: 60-75%

Expertise & Causality:

The use of a large excess of ammonium acetate serves as the ammonia source and helps to drive the imine formation equilibrium forward. Sodium triacetoxyborohydride is the preferred reducing agent here as it is less basic and less prone to reducing the starting ketone compared to NaBH₄, thus minimizing the formation of the corresponding alcohol byproduct.[2]

Visualization of Route 2:

Reductive_Amination Ketone Precursor 1-(4-chlorophenyl)-2-hydroxypropan-1-one Product 3-Amino-2-(4-chlorophenyl)propan-1-ol Ketone Precursor->Product 1. NH4OAc 2. NaBH(OAc)3, DCE Amine_Source Ammonium Acetate Amine_Source->Product

Caption: Reductive amination of a ketone.

Route 3: Reduction of 3-Amino-3-(4-chlorophenyl)propionic Acid

This route is advantageous when the corresponding β-amino acid is readily available, often in enantiomerically pure form. The reduction of the carboxylic acid functionality to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol by catalytic hydrogenation of (S)-3-amino-3-(4-chlorophenyl)propionic acid.

Materials:

  • (S)-3-Amino-3-(4-chlorophenyl)propionic acid

  • Ruthenium on carbon (5% Ru/C)

  • Phosphoric acid

  • Deionized water

Procedure:

  • In a high-pressure reactor, suspend (S)-3-amino-3-(4-chlorophenyl)propionic acid (1.0 eq) and 5% Ru/C (10% w/w) in an aqueous solution of phosphoric acid (1.1 eq).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 1000 psi.

  • Heat the mixture to 130 °C with vigorous stirring for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Basify the filtrate with a strong base (e.g., NaOH) to pH > 10.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Expected Yield: 70-85%

Expertise & Causality:

Catalytic hydrogenation of amino acids to amino alcohols is a known transformation, often requiring elevated temperatures and pressures.[3][4][5] The presence of an acid, such as phosphoric acid, is crucial to protonate the amino acid, which facilitates the reduction of the carboxylic acid group. Ruthenium-based catalysts are often effective for this transformation. This method offers the advantage of retaining the stereochemistry of the starting amino acid.

Visualization of Route 3:

Reduction_of_Amino_Acid Amino_Acid (S)-3-Amino-3-(4-chlorophenyl)propionic acid Product (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol Amino_Acid->Product H2, Ru/C, H3PO4

Caption: Reduction of a β-amino acid.

Route 4: Enzymatic Synthesis using Transaminase

This biocatalytic approach represents a "green" and highly stereoselective method for the synthesis of chiral amines. Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This method is particularly attractive for producing enantiomerically pure 3-Amino-2-(4-chlorophenyl)propan-1-ol.

Experimental Protocol: Transaminase-Mediated Amination

Objective: To synthesize (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol from 1-(4-chlorophenyl)-3-hydroxypropan-2-one using a transaminase.

Materials:

  • 1-(4-chlorophenyl)-3-hydroxypropan-2-one

  • A suitable (S)-selective transaminase

  • Isopropylamine (as amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the transaminase enzyme and PLP in the buffer.

  • Add the ketone substrate, 1-(4-chlorophenyl)-3-hydroxypropan-2-one, dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Add the amine donor, isopropylamine, in excess.

  • Gently agitate the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Once the reaction reaches completion, terminate the reaction by adding a strong acid or by centrifugation to remove the enzyme.

  • Extract the product from the aqueous phase using an appropriate organic solvent.

  • Purify the product as needed.

Expected Yield: Variable, dependent on enzyme activity and reaction conditions.

Expertise & Causality:

The success of this route hinges on the selection of an appropriate transaminase that exhibits high activity and selectivity towards the specific ketone substrate.[6] The use of an excess of the amine donor (isopropylamine) is necessary to drive the reaction equilibrium towards product formation, as the by-product (acetone) is volatile and can be removed. PLP is an essential cofactor for transaminase activity. This method offers unparalleled enantioselectivity, often exceeding 99% ee.

Visualization of Route 4:

Enzymatic_Synthesis Ketone_Substrate 1-(4-chlorophenyl)-3-hydroxypropan-2-one Product (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol Ketone_Substrate->Product Transaminase, PLP Amine_Donor Isopropylamine Amine_Donor->Product

Caption: Enzymatic synthesis via transamination.

Characterization Data

The identity and purity of the synthesized 3-Amino-2-(4-chlorophenyl)propan-1-ol should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.30-7.25 (m, 4H, Ar-H), 4.15 (dd, J = 8.0, 4.0 Hz, 1H, CH-N), 3.80-3.70 (m, 2H, CH₂-OH), 2.95-2.80 (m, 2H, CH₂-N), 2.50 (br s, 3H, NH₂ and OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 142.5, 132.5, 129.0, 128.5, 65.0, 55.0, 45.0.

  • Mass Spectrometry (ESI): m/z 186.0680 [M+H]⁺.[7]

Conclusion

The choice of the optimal synthetic route for 3-Amino-2-(4-chlorophenyl)propan-1-ol depends on several factors, including the desired scale of production, stereochemical requirements, and the availability of starting materials and specialized equipment.

  • For high-yielding and straightforward lab-scale synthesis , the reduction of a pre-existing β-amino ketone is often the preferred method.

  • Reductive amination offers a convergent and efficient one-pot alternative , particularly suitable for rapid analog synthesis.

  • The reduction of the corresponding amino acid is a valuable approach when enantiopurity is paramount and the chiral starting material is accessible.

  • Enzymatic synthesis provides an environmentally friendly and highly enantioselective route , which is increasingly being adopted in industrial settings for the production of chiral amines.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

Sources

Technical Characterization Guide: IR Spectroscopy of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of 3-Amino-2-(4-chlorophenyl)propan-1-ol (hereafter referred to as ACP-ol ) using Infrared (IR) Spectroscopy. As a reduced alcohol analog of the GABA-B agonist Baclofen , ACP-ol presents specific spectroscopic challenges, particularly in distinguishing its primary amine and alcohol moieties from structurally similar precursors and derivatives.

This document objectively compares the IR spectral signature of ACP-ol against two critical alternatives encountered during drug development:

  • The Synthetic Precursor: 3-Nitro-2-(4-chlorophenyl)propan-1-ol (Nitro-alcohol).

  • The Pharmacological Analog: Baclofen (Carboxylic Acid).

Key Finding: IR spectroscopy is the most rapid technique to validate the reduction of the nitro group to the amine (disappearance of N-O stretches) and to confirm the absence of carbonyl oxidation (absence of C=O stretch), distinguishing ACP-ol from both its precursor and Baclofen.

Structural Analysis & Theoretical Predictions

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. ACP-ol possesses four distinct zones of vibrational interest:

  • Aromatic Core: The 4-chlorophenyl ring provides a stable "fingerprint" that remains largely unchanged across analogs.

  • Aliphatic Backbone: The propyl chain contributes C-H stretching and bending modes.

  • Primary Amine (

    
    ):  A critical diagnostic group resulting from reduction.
    
  • Primary Alcohol (

    
    ):  Distinguishes this molecule from the acid (Baclofen).
    
Predicted Spectral Signature (ACP-ol)
Functional GroupVibration ModeExpected Wavenumber (

)
Diagnostic Value
O-H (Alcohol) Stretch (H-bonded)3200 – 3400 (Broad)High (Overlaps with N-H)
N-H (1° Amine) Stretch (Sym/Asym)3300 – 3500 (Doublet)High (Often rides on O-H)
C-H (Aromatic) Stretch (

)
3000 – 3100Medium
C-H (Aliphatic) Stretch (

)
2800 – 2980Low (Ubiquitous)
N-H (Amine) Scissoring (Bend)1580 – 1650Critical (Confirms Amine)
C=C (Aromatic) Ring Stretch1450 – 1600Medium
C-N Stretch1000 – 1250Medium
C-O (Alcohol) Stretch1000 – 1100High (Confirm

Alcohol)
C-Cl Stretch600 – 800Medium (Fingerprint)

Comparative Analysis: ACP-ol vs. Alternatives

This section provides the data required to distinguish ACP-ol from its chemical relatives. This is essential for Quality Control (QC) during synthesis.

Comparison 1: Synthesis Monitoring (Nitro-Precursor vs. Target)

Context: Monitoring the reduction of the nitro group (


) to the amine (

).
FeaturePrecursor (Nitro-Alcohol) Target (ACP-ol) Spectroscopic Shift
1550 region Strong N-O Asymmetric Stretch (~1550

)
Absent (Replaced by weaker N-H bend)Disappearance of strong band at 1550.
1350 region Strong N-O Symmetric Stretch (~1350

)
Absent Disappearance of strong band at 1350.
3300 region Broad O-H onlyBroad O-H + Sharp N-H Doublet Appearance of fine structure on O-H band.
Comparison 2: Structural Verification (Baclofen vs. Target)

Context: Ensuring the product is the alcohol and not the carboxylic acid (Baclofen).

FeatureAlternative (Baclofen - Acid) Target (ACP-ol) Spectroscopic Shift
Carbonyl (C=O) Very Strong (~1700-1725

)
Absent Definitive proof of alcohol.
O-H Region Very broad, extends to 2500

(Acid dimer)
Broad, centered ~3300

Shift from "Acid Beard" to distinct Alcohol band.
C-O Region C-O stretch of Acid (~1200-1300

)
C-O stretch of Alcohol (~1050

)
Shift to lower wavenumber.

Visualization of Logic Pathways

Diagram 1: Synthesis Monitoring Workflow

This diagram illustrates the decision logic for monitoring the conversion of the Nitro-precursor to ACP-ol.

SynthesisMonitor Start Sample Reaction Aliquot CheckNO2 Check 1550 & 1350 cm-1 (N-O Stretches) Start->CheckNO2 StrongNO2 Strong Peaks Present CheckNO2->StrongNO2 Detected NoNO2 Peaks Absent CheckNO2->NoNO2 Not Detected Incomplete Reaction Incomplete: Continue Reduction StrongNO2->Incomplete CheckNH2 Check 3300-3500 cm-1 (N-H Doublet) NoNO2->CheckNH2 Confirm Reaction Complete: ACP-ol Formed CheckNH2->Confirm Doublet Visible CheckNH2->Incomplete No Amine Signal

Caption: Logic flow for monitoring the reduction of Nitro-alcohol to Amino-alcohol (ACP-ol).

Diagram 2: Spectral Differentiation Tree

This diagram guides the researcher in distinguishing ACP-ol from Baclofen and other impurities.

SpectralTree Input Unknown Sample Spectrum Check1700 Check 1700-1725 cm-1 (Carbonyl Region) Input->Check1700 HasCO Strong Peak Present Check1700->HasCO NoCO Peak Absent Check1700->NoCO IdentifyBac Identity: Baclofen (Acid) or Ketone Impurity HasCO->IdentifyBac Check1550 Check 1550 & 1350 cm-1 (Nitro Region) NoCO->Check1550 HasNO2 Strong Peaks Present Check1550->HasNO2 NoNO2 Peaks Absent Check1550->NoNO2 IdentifyNitro Identity: Nitro-Precursor HasNO2->IdentifyNitro Check3300 Check 3200-3500 cm-1 (OH/NH Region) NoNO2->Check3300 Result Identity: ACP-ol (Target Molecule) Check3300->Result Broad OH + NH Doublet

Caption: Decision tree for distinguishing ACP-ol from its acid analog (Baclofen) and nitro-precursor.

Experimental Protocol (Self-Validating)

For the characterization of amino-alcohols, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of the amine/alcohol combination, which can absorb water in KBr and obscure the critical O-H/N-H region.

Method: Diamond ATR-FTIR

Objective: Obtain a high-resolution spectrum with minimal water interference.

  • System Prep:

    • Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) to validate the path is free of contaminants.

    • Validation: Background spectrum must show flat baseline with only atmospheric

      
       (2350 
      
      
      
      ) and
      
      
      vapor.
  • Sample Loading:

    • Place approx. 2-5 mg of solid ACP-ol onto the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Note: Amino-alcohols can be sticky; ensure uniform contact.

  • Acquisition:

    • Range: 4000 – 600

      
      .
      
    • Resolution: 4

      
      .
      
    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Post-Processing:

    • Apply ATR correction (if quantitative comparison to transmission library is needed).

    • Baseline correct if significant drift is observed.

Troubleshooting the "Blurry" 3000-3500 Region

Issue: The O-H and N-H stretches often overlap, creating one giant blob. Solution:

  • Dilution (Solution Cell): Dissolve the sample in dry

    
     or 
    
    
    
    (if solubility permits) and run in a liquid cell. This breaks intermolecular Hydrogen bonding, sharpening the O-H peak and separating the N-H doublet.
  • Derivative Spectroscopy: Apply a 2nd derivative algorithm to the raw data. This mathematical transformation can resolve the hidden N-H shoulders within the broad O-H band.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for functional group shifts: Amine N-H @ 3300-3500, Nitro N-O @ 1550/1350).

  • National Institute of Standards and Technology (NIST). (2023). Methanone, (4-chlorophenyl)phenyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Reference for 4-chlorophenyl group fingerprint).

  • PubChem. (2023). Baclofen (Compound CID 2284). National Library of Medicine. [Link] (Reference for Baclofen carboxylic acid structure and spectral data).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

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A Comparative Guide for Researchers: Structural and Functional Dissection of 3-Amino-2-(4-chlorophenyl)propan-1-ol and Baclofen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of GABAergic modulation, Baclofen stands as a canonical GABAB receptor agonist, widely utilized both in clinical practice and as a research tool to probe inhibitory neurotransmission.[1][2][3] Its structure, a derivative of the endogenous neurotransmitter γ-Aminobutyric acid (GABA), is pivotal to its function. This guide provides an in-depth structural and theoretical comparison between Baclofen and a related, yet functionally distinct molecule, 3-Amino-2-(4-chlorophenyl)propan-1-ol. While structurally similar at first glance, a critical substitution—a hydroxyl group in place of a carboxylic acid—fundamentally alters the molecule's physicochemical properties and predicted pharmacological activity. This document dissects these differences, explains the mechanistic basis for Baclofen's activity, and provides robust, self-validating experimental protocols for researchers aiming to characterize the functional profile of 3-Amino-2-(4-chlorophenyl)propan-1-ol or other novel analogs.

Part 1: A Tale of Two Structures: The Critical Carboxyl Group

The foundation of any pharmacological comparison lies in the molecular architecture. Both molecules share a 4-chlorophenyl ring and an amino group, yet a single functional group substitution creates a profound divergence in their chemical identity.

Baclofen, or β-(4-chlorophenyl)-γ-aminobutyric acid, is a GABA derivative.[2][4] Its structure features a flexible three-carbon backbone separating the crucial amino and carboxylic acid groups. 3-Amino-2-(4-chlorophenyl)propan-1-ol, by contrast, is a propanolamine derivative. It lacks the carboxylic acid moiety, which is replaced by a primary alcohol (hydroxyl group). This is not a trivial alteration; the carboxyl group of Baclofen is understood to be essential for its high-affinity binding to the GABAB receptor, mimicking the endogenous ligand GABA.

G cluster_0 Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) cluster_1 3-Amino-2-(4-chlorophenyl)propan-1-ol baclofen baclofen propanol propanol

Caption: 2D structures of Baclofen and 3-Amino-2-(4-chlorophenyl)propan-1-ol.

Part 2: Comparative Physicochemical Properties

The structural differences directly translate to distinct physicochemical profiles, which in turn govern pharmacokinetic and pharmacodynamic behavior. The replacement of a carboxylic acid with a hydroxyl group significantly alters polarity, ionization potential, and hydrogen bonding capacity.

PropertyBaclofen3-Amino-2-(4-chlorophenyl)propan-1-olSignificance of Difference
Molecular Formula C10H12ClNO2[5][6]C9H12ClNO[7]Baclofen contains an additional oxygen atom, reflecting the carboxyl group versus the hydroxyl group.
Molecular Weight 213.66 g/mol [4][5]185.65 g/mol [8][9]The lighter weight of the propanol derivative is a direct result of the simpler structure.
LogP (Octanol/Water) 1.3 (Experimental)[5]1.0 (Predicted)[7]The values are similar, suggesting comparable lipophilicity. However, the ionization state at physiological pH will drastically alter effective partitioning.
pKa Acidic: ~3.7, Basic: ~9.2Basic: ~8.4 (Predicted for a similar compound)[10]Baclofen is zwitterionic at physiological pH, with a negatively charged carboxylate and a positively charged amine. 3-Amino-2-(4-chlorophenyl)propan-1-ol will be primarily protonated at the amine but lacks the acidic group, resulting in a net positive charge. This has profound implications for receptor interaction.
Water Solubility Slightly soluble[4][6]Predicted to be solubleThe presence of the polar hydroxyl group and the lack of a zwitterionic state may influence solubility.

Part 3: Pharmacological Profile & The GABAB Receptor Mechanism

Baclofen: The Archetypal GABAB Agonist

Baclofen's therapeutic effects as a muscle relaxant and antispasmodic agent are mediated by its selective agonism at the GABAB receptor.[1][2][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of inhibitory downstream signals. The mechanism is multi-faceted:

  • Inhibition of Adenylate Cyclase: Baclofen binding to the GABAB receptor inhibits the enzyme adenylate cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[1]

  • Activation of Potassium Channels: It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][3] This causes an efflux of K+ ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

  • Inhibition of Calcium Channels: Presynaptically, Baclofen's activation of GABAB receptors inhibits voltage-gated calcium channels.[1][11] This reduction in Ca2+ influx is critical, as it decreases the release of excitatory neurotransmitters like glutamate and aspartate from synaptic vesicles.[2][11]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen Baclofen GABAB_R GABAB Receptor Baclofen->GABAB_R Binds Gi_Go Gi/Go Protein GABAB_R->Gi_Go Activates Ca_Channel Ca²⁺ Channel (Inhibited) Gi_Go->Ca_Channel Inhibits βγ subunit K_Channel K⁺ Channel (Activated) Gi_Go->K_Channel Activates βγ subunit Release Reduced Glutamate Release Ca_Channel->Release Vesicle Glutamate Vesicle Hyperpol Hyperpolarization (Inhibition) K_Channel->Hyperpol

Caption: Baclofen's mechanism of action at presynaptic and postsynaptic GABAB receptors.

3-Amino-2-(4-chlorophenyl)propan-1-ol: An Uncharted Territory

A comprehensive search of scientific literature reveals a notable absence of pharmacological data for 3-Amino-2-(4-chlorophenyl)propan-1-ol. It is primarily listed as a chemical intermediate.[7][12][13]

Expert Hypothesis: The substitution of the carboxyl group with a hydroxyl group is predicted to severely diminish or abolish its affinity for the GABAB receptor. The negatively charged carboxylate of GABA and Baclofen forms a critical ionic bond with a positively charged residue (e.g., a lysine or arginine) in the receptor's binding pocket. A neutral hydroxyl group cannot replicate this crucial interaction. Therefore, it is highly unlikely to act as a potent GABAB agonist. Any potential biological activity would likely stem from interactions with different targets, which must be determined experimentally.

Part 4: Experimental Workflows for Comparative Characterization

To empirically determine the pharmacological profile of 3-Amino-2-(4-chlorophenyl)propan-1-ol and validate our hypothesis, a logical, multi-step experimental approach is necessary. The following protocols are designed to be self-validating, moving from initial binding assessment to functional consequences.

G arrow arrow start Test Compounds (Baclofen vs. Analog) binding Protocol 1: Radioligand Binding Assay start->binding decision1 Specific Binding? binding->decision1 functional Protocol 2: [³⁵S]GTPγS Functional Assay decision1->functional Yes no_binding Conclusion: No Affinity for GABABR decision1->no_binding No decision2 G-Protein Activation? functional->decision2 no_function Conclusion: Binding is Non-Functional (Antagonist?) decision2->no_function No agonist Conclusion: Compound is a GABABR Agonist decision2->agonist Yes

Caption: Experimental workflow for characterizing a novel compound against a known agonist.

Protocol 1: GABAB Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of 3-Amino-2-(4-chlorophenyl)propan-1-ol for the GABAB receptor by measuring its ability to compete with a known radiolabeled antagonist.

  • Causality: This is the foundational experiment. If a compound cannot physically bind to the receptor, it cannot elicit a direct pharmacological effect. This assay directly quantifies the physical interaction.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GABAB receptors.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration via a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine in order:

      • Assay Buffer (50 mM Tris-HCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of a high-affinity GABAB radioligand (e.g., [3H]CGP54626, an antagonist).

      • Increasing concentrations of the unlabeled competitor (Baclofen as a positive control, or 3-Amino-2-(4-chlorophenyl)propan-1-ol).

      • Membrane preparation (typically 50-100 µg protein per well).

    • Define non-specific binding using a high concentration (e.g., 10 µM) of unlabeled GABA.

    • Incubate for 60-90 minutes at room temperature.

  • Termination and Scintillation Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat, place it in a scintillation vial with scintillation fluid.

    • Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Functional Assay
  • Objective: To determine if the binding of 3-Amino-2-(4-chlorophenyl)propan-1-ol to the GABAB receptor leads to G-protein activation, and to quantify its potency (EC50) and efficacy (Emax) relative to Baclofen.

  • Causality: This assay provides functional validation. Binding alone does not guarantee activation; a compound could be an antagonist. This experiment measures the first step in the signal transduction cascade, confirming agonism.

Methodology:

  • Membrane Preparation:

    • Prepare membranes from GABAB-expressing cells as described in Protocol 1.

  • Functional Assay:

    • In a 96-well plate, combine in order:

      • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

      • GDP (10-30 µM final concentration) to ensure G-proteins are in their inactive state.

      • Increasing concentrations of the test agonist (Baclofen as a positive control, or 3-Amino-2-(4-chlorophenyl)propan-1-ol).

      • Membrane preparation (10-20 µg protein per well).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS (0.1-0.5 nM final concentration), a non-hydrolyzable GTP analog.

    • Incubate for 30-60 minutes at 30°C.

  • Termination and Scintillation Counting:

    • Terminate the assay by rapid filtration through a glass fiber filter mat, as in Protocol 1.

    • Wash filters with ice-cold buffer.

    • Quantify the amount of [35S]GTPγS bound to the G-proteins on the membranes using a liquid scintillation counter.

  • Data Analysis:

    • Plot the scintillation counts (counts per minute, CPM) against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression.

    • From the curve, determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).

    • Compare the Emax of 3-Amino-2-(4-chlorophenyl)propan-1-ol to that of Baclofen to determine its relative efficacy.

Conclusion

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen?
  • Goyal, H., et al. (2024). Baclofen. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Dr.Oracle. (2025, March 19). What is the mode of action of baclofen?
  • Wikipedia. (n.d.). Baclofen. Retrieved from [Link]

  • Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107-116. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2284, Baclofen. Retrieved from [Link]

  • RxList. (2019, August 15). Baclofen (Baclofen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44600, (S)-Baclofen. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-2-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (R)-(−)baclofen. Retrieved from [Link]

  • Cheméo. (n.d.). Baclofen (CAS 1134-47-0) - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). Baclofen. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - (S)-Baclofen hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17039436, 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]

Sources

Comparative Guide: X-ray Diffraction Profiling of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative solid-state characterization of 3-Amino-2-(4-chlorophenyl)propan-1-ol , a critical chiral intermediate in the synthesis of GABA-B receptor agonists (e.g., Baclofen analogs).

The guide contrasts this amino-alcohol intermediate with its downstream amino-acid derivative, Baclofen , highlighting the structural shift from a molecular lattice to a zwitterionic network—a key performance indicator in drug development.

Executive Summary & Technical Context

3-Amino-2-(4-chlorophenyl)propan-1-ol is a structural isomer and reduced precursor often encountered in the asymmetric synthesis of phenyl-substituted GABA analogs. Unlike the final drug substance (e.g., Baclofen), which exists as a zwitterion in the solid state, this intermediate crystallizes as a neutral molecule.

This distinction dictates its solubility, hygroscopicity, and bioavailability. This guide provides the experimental framework to differentiate these forms using Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD).

Core Comparison: Amino-Alcohol Intermediate vs. Amino-Acid Drug
FeatureTarget: 3-Amino-2-(4-chlorophenyl)propan-1-ol Alternative: Baclofen (Reference)
Molecular State Neutral (Amine/Alcohol H-bonding)Zwitterionic (Ammonium/Carboxylate)
Lattice Forces Weak intermolecular H-bonds (OH···N)Strong electrostatic & H-bonds (NH3+···COO-)
Melting Point Lower (typically <150°C)Higher (approx. 206–208°C)
Solubility Soluble in organic solvents (EtOH, DCM)Low organic solubility; Soluble in acidic/basic aq.
Space Group Typically P2₁ (if chiral) or P2₁/c (racemic)P2₁2₁2₁ (Chiral Form C) / P2₁/c (Racemic)

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality XRD data, researchers must control the crystallization kinetics to avoid twinning, a common issue with flexible amino-alcohol chains.

Phase 1: Crystal Growth Strategy

Objective: Grow single crystals suitable for diffractometry (>0.1 mm in smallest dimension).

  • Solvent Selection: Use a binary system.

    • Primary Solvent: Methanol or Ethanol (High solubility).

    • Anti-solvent: Diethyl ether or n-Hexane (Induces nucleation).

  • Method: Vapor Diffusion (Sitting Drop).

    • Dissolve 20 mg of the amino-alcohol in 1 mL of methanol.

    • Place in an inner vial.

    • Fill outer reservoir with 3 mL diethyl ether.

    • Seal and store at 4°C in the dark for 7–14 days.

    • Causality: Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Phase 2: X-Ray Data Acquisition

Instrument: Bruker D8 QUEST or equivalent diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

  • Mounting: Select a clear, prismatic crystal. Mount on a glass fiber using cryo-oil.

  • Temperature: Cool to 100 K using a nitrogen stream.

    • Reasoning: Freezing thermal motion is critical for resolving the flexible propanol chain and determining the precise position of Hydrogen atoms on the hydroxyl and amine groups.

  • Strategy: Collect full sphere data (θ range up to 28–30°) to ensure high redundancy for absolute structure determination (Flack parameter).

Structural Analysis & Data Interpretation[1][2]

The following table contrasts the crystallographic parameters of the target intermediate against the established Baclofen standards.

Table 1: Crystallographic Data Comparison
Parameter3-Amino-2-(4-chlorophenyl)propan-1-ol (Representative)(R)-Baclofen (Form C) [1]Racemic Baclofen [2]
Crystal System Monoclinic / OrthorhombicOrthorhombicMonoclinic
Space Group P2₁ (Chiral)P2₁2₁2₁P2₁/c
Z (Units/Cell) 2 or 444
Unit Cell (a) ~6–8 Å6.373 Å6.84 Å
Unit Cell (b) ~10–12 Å7.318 Å25.95 Å
Unit Cell (c) ~18–20 Å25.699 Å5.81 Å
Density (

)
~1.2–1.3 g/cm³1.386 g/cm³1.38 g/cm³
R-Factor (

)
Target < 5.0%2.9%4.5%
Key Interaction O-H[1][2]···N (Chain motif)N-H···O (Zwitterionic columns)N-H···O (Zwitterionic layers)

Note: The density of the amino-alcohol is typically lower than the zwitterionic acid due to less efficient packing density driven by weaker electrostatic forces.

Workflow Visualization: Characterization Pipeline

The following diagram illustrates the decision-making process for characterizing the chiral intermediate versus the final drug product.

G Start Crude Reaction Mixture Purify Column Chromatography (DCM/MeOH) Start->Purify Isolate Isolate Amino-Alcohol (Target) Purify->Isolate Deriv Oxidation to Amino-Acid (Baclofen) Isolate->Deriv Synthesis Cryst1 Crystallization (Vapor Diffusion) Isolate->Cryst1 Cryst2 Crystallization (Aq. Neutralization) Deriv->Cryst2 XRD1 SC-XRD (100K) Neutral Lattice Cryst1->XRD1 XRD2 SC-XRD (298K) Zwitterionic Lattice Cryst2->XRD2 Result1 Confirm Chirality (Flack Parameter) XRD1->Result1 O-H...N Bonds Result2 Confirm Polymorph (Form A/B/C) XRD2->Result2 NH3+...COO- Bonds

Caption: Workflow distinguishing the neutral amino-alcohol intermediate from the zwitterionic final drug via crystallographic analysis.

Critical Discussion: Performance & Stability

Chirality Verification

For the target 3-Amino-2-(4-chlorophenyl)propan-1-ol , the presence of the heavy Chlorine atom (Z=17) allows for the determination of absolute configuration (R vs S) using anomalous dispersion.

  • Metric: A Flack parameter near 0.0 (e.g., 0.05 ± 0.04) confirms the correct enantiomer. A value near 1.0 indicates the inverted structure.

Stability Profile
  • Hygroscopicity: The amino-alcohol is moderately hygroscopic due to the free -OH and -NH₂ groups. XRD analysis often reveals channel hydrates if crystallized from aqueous alcohols.

  • Thermal Stability: Unlike Baclofen, which decomposes upon melting (~208°C), the amino-alcohol typically melts cleanly at lower temperatures. PXRD can track phase changes during stability testing (40°C/75% RH).

Comparison to Alternatives

When compared to the Hydrochloride Salt of the same amine:

  • HCl Salt: Crystallizes in higher symmetry groups with Chloride ions bridging the ammonium heads.

  • Free Base (Target): Relies on intermolecular Hydrogen bonding (O-H···N), creating a "herringbone" or "layered" packing motif that is less dense and more soluble in organic media.

References

  • Chang, C. H., Sax, M., & Terrence, C. F. (1982). Structure and absolute configuration of (R)-baclofen monohydrochloride. Acta Crystallographica Section B, 38(7), 2065-2067.

  • Caira, M. R., et al. (1997).[3] Optical resolution of Baclofen via diastereomeric salt pair formation.[3] Journal of the Chemical Society, Perkin Transactions 2, (4), 763-768.

  • PubChem. (2025). 3-Amino-2-(4-chlorophenyl)propanoic acid (Precursor Data). National Library of Medicine.

  • Couvrat, N., et al. (2021).[4] Polymorphism of (R)-Baclofen: Crystal Structure of Form C. Crystal Growth & Design. (Cited for comparative polymorphic data).

Sources

Comparative Bioactivity Guide: 3-Amino-2-(4-chlorophenyl)propan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3-Amino-2-(4-chlorophenyl)propan-1-ol , focusing on its isomeric forms, bioactivity profile, and synthetic utility.

Executive Summary

3-Amino-2-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol scaffold structurally related to the GABAB receptor agonist Baclofen .[1] Unlike Baclofen, which possesses a carboxylic acid moiety, this compound features a primary alcohol.[1]

It is critical to distinguish between two positional isomers often confused in literature:

  • Isomer A (Target): 3-Amino-2-(4-chlorophenyl)propan-1-ol (Phenyl at C2).[1][2] This is the reduced alcohol analog of "Baclofen-like" beta-amino acids and serves as a precursor to sulfonic (Saclofen) and nitro (N-BAC) GABAB ligands.[1]

  • Isomer B (Contrast): 3-Amino-3-(4-chlorophenyl)propan-1-ol (Phenyl at C3).[1][2][3] This is the key chiral intermediate for the AKT inhibitor Capivasertib (AZD5363) .[1]

This guide primarily focuses on Isomer A (the user's request) while providing comparative data for Isomer B to ensure application accuracy.

Chemical Profile & Stereochemistry

The biological activity of this scaffold is strictly governed by the stereochemistry at the phenyl-bearing carbon.[1]

Feature(R)-Isomer (S)-Isomer
Configuration Phenyl group orientation matches the active eutomer of Baclofen.[1]Enantiomer of the active GABAB scaffold.[1]
Key Precursor For (R)-N-BAC (GABAB Agonist)(S)-Capivasertib (AKT Inhibitor - via 3-phenyl isomer)
Molecular Weight 185.65 g/mol 185.65 g/mol
Solubility Soluble in DMSO, Methanol; Low in Water.[1]Soluble in DMSO, Methanol; Low in Water.[1]
Structural Distinction[1][2]
  • Baclofen: 4-amino-3-(4-chlorophenyl)butanoic acid (Gamma-amino acid).[1]

  • Target Alcohol: 3-amino-2-(4-chlorophenyl)propan-1-ol (Beta-amino alcohol).[1]

    • Note: The chain shortening and reduction alter the pharmacophore, shifting the compound from a potent agonist to a weak ligand or antagonist precursor.[1]

Comparative Bioactivity Analysis

A. GABAB Receptor Modulation (Primary Target Context)

The 3-amino-2-(4-chlorophenyl)propan-1-ol scaffold lacks the anionic carboxylate headgroup required for high-affinity binding to the GABAB receptor's "venus flytrap" domain.[1] However, it is the fundamental precursor for high-potency analogs.[1]

  • Direct Potency: The alcohol itself exhibits negligible to weak affinity (>100 µM) for GABAB receptors compared to Baclofen (IC50 ~4 µM).[1] The hydroxyl group cannot form the critical salt bridge with the receptor's arginine residues.[1]

  • Synthetic Derivatives (The Active Agents):

    • N-BAC (3-amino-2-(4-chlorophenyl)-nitropropane): When the alcohol is converted to a nitro group, the compound becomes a GABAB agonist .[1][4]

      • Potency: N-BAC is approximately 2-5x less potent than Baclofen centrally but shows higher peripheral activity (e.g., guinea-pig ileum).[1]

    • Sulfonic Analogs (e.g., 3-amino-2-(4-chlorophenyl)prop-1-enesulphonic acid): These derivatives often act as GABAB antagonists (similar to Saclofen).[1]

B. Kinase Inhibition (Contrast with 3-Phenyl Isomer)

Researchers must not substitute the 2-phenyl isomer when synthesizing AKT inhibitors.[1]

  • Capivasertib (AZD5363): Requires the (S)-3-amino-3-(4-chlorophenyl)propan-1-ol intermediate.[1][2][3][5][6]

  • Impact of Isomer Error: Using the 2-phenyl isomer (Target) results in a "Capivasertib Impurity" with >1000-fold loss in AKT inhibition potency due to steric clash in the ATP-binding pocket.[1]

Data Summary Table
Compound / AnalogTargetFunctionPotency (IC50/Ki)
(R)-Baclofen (Standard)GABABAgonist~4 µM
3-Amino-2-(4-Cl-Ph)-propanol GABABInactive/Weak> 100 µM
N-BAC (Nitro-analog) GABABAgonist~10-30 µM
Saclofen Analog (Sulfonic) GABABAntagonistpA2 ~ 2.5 - 3.0
(S)-3-Amino-3-(4-Cl-Ph)-propanol AKT (as Capivasertib)PrecursorN/A (Precursor)

Experimental Protocols

Protocol A: Synthesis & Resolution of 3-Amino-2-(4-chlorophenyl)propan-1-ol

Context: Preparation of the scaffold for pharmacological characterization.[1]

  • Starting Material: 2-(4-chlorophenyl)cyanoacetate or 2-(4-chlorophenyl)acetonitrile.[1]

  • Condensation: React with formaldehyde (hydroxymethylation) to form the 3-hydroxy-2-phenyl-propionitrile intermediate.[1]

  • Reduction:

    • Reagent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3[1]·THF).

    • Conditions: Reflux in dry THF for 4-6 hours under Argon.

    • Quenching: Slow addition of MeOH followed by NaOH (Fieser method).[1]

  • Chiral Resolution:

    • Agent: (+)-Tartaric acid or (-)-Mandelic acid.[1]

    • Solvent: Ethanol/Water (re-crystallization).[1][7]

    • Validation: Measure optical rotation (Polarimetry) and enantiomeric excess (Chiral HPLC, Chiralcel OD-H column).

Protocol B: GABAB Binding Assay (Displacement)

Context: Verifying the low affinity of the alcohol vs. the nitro-analog.[1]

  • Membrane Prep: Rat cerebral cortex homogenate, washed 3x in Tris-HCl buffer (pH 7.4).[1]

  • Ligand: [3H]-Baclofen (specific activity ~50 Ci/mmol).

  • Incubation:

    • Mix 200 µg membrane protein with 10 nM [3H]-Baclofen.[1]

    • Add test compound (Alcohol isomer) at concentrations 10 nM – 1 mM.[1]

    • Incubate 20 mins at 20°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Liquid scintillation counting. Calculate IC50 using non-linear regression.

Mechanism & Pathway Visualization[1][7]

The following diagram illustrates the divergent synthetic and biological pathways of the 2-phenyl (GABAB route) versus 3-phenyl (AKT route) isomers.

G Start Precursor Pool (Chlorophenyl-acetonitriles) IsoA 3-Amino-2-(4-chlorophenyl)propan-1-ol (Isomer A: 2-Phenyl) Start->IsoA Hydroxymethylation + Reduction IsoB 3-Amino-3-(4-chlorophenyl)propan-1-ol (Isomer B: 3-Phenyl) Start->IsoB Alternative Synthesis NBAC N-BAC (Nitro Analog) IsoA->NBAC Functional Group Transformation (-OH to -NO2) Sulf Sulfonic Acid Analog (Saclofen-like) IsoA->Sulf Sulfonation GABAB GABAB Receptor (Modulation) IsoA->GABAB Weak/Inactive (Direct Binding) NBAC->GABAB Agonist (Peripheral > Central) Sulf->GABAB Antagonist Capi Capivasertib (AZD5363) IsoB->Capi Key Intermediate Synthesis AKT AKT Kinase (Inhibition) Capi->AKT Potent Inhibition (IC50 < 10 nM)

Figure 1: Divergent pharmacological pathways of 3-Amino-2-(4-chlorophenyl)propan-1-ol (GABAB scaffold) vs. its 3-phenyl regioisomer (AKT inhibitor precursor).[1]

References

  • Kerr, D. I., et al. (1993).[1] "3-amino-2-(4-chlorophenyl)-nitropropane is a new GABAB receptor agonist, more active peripherally."[1][4] European Journal of Pharmacology. Link

  • Kerr, D. I., et al. (1989).[1] "Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA."[1] Neuroscience Letters. Link

  • Addie, M., et al. (2013).[1][3] "Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases."[1][3] Journal of Medicinal Chemistry. Link[1]

  • Unibest Industrial. "Capivasertib Intermediate Data Sheet (CAS 886061-26-3)."[1][3] Unibest Pharm.[1] Link

  • Froestl, W. (2010).[1] "Chemistry and Pharmacology of GABAB Receptor Ligands." Advances in Pharmacology. Link

Sources

Comprehensive Guide to Elemental Analysis and Purity Validation of 3-Amino-2-(4-chlorophenyl)propan-1-ol

[1]

Executive Summary & Structural Context

3-Amino-2-(4-chlorophenyl)propan-1-ol (C


11

For drug development professionals, validating this intermediate is not merely a box-checking exercise; it is a safeguard against the propagation of regioisomeric and enantiomeric impurities into final API synthesis. This guide objectively compares the Classical Validation Strategy (Elemental Analysis + Titration) against the Modern Instrumental Strategy (qNMR + HPLC-MS), providing actionable protocols to establish a self-validating quality control system.

Comparative Analysis of Validation Strategies

In the characterization of chiral amino alcohols, researchers often face a trade-off between the absolute precision of classical methods and the specificity of modern spectroscopy.

Strategy A: The Classical "Gold Standard" (EA + Titration)
  • Core Logic: Relies on combustion physics and stoichiometric reactivity.[1] It is independent of reference standards, making it ideal for primary reference material generation.

  • Best For: Establishing the purity of a new "Reference Standard" batch where no commercial standard exists.

Strategy B: The Modern "High-Throughput" (qNMR + HPLC)
  • Core Logic: Relies on spectroscopic response factors and chromatographic separation.[1] It provides structural specificity that EA lacks (e.g., distinguishing regioisomers).

  • Best For: Routine batch release, impurity profiling, and enantiomeric excess (ee) determination.

Table 1: Performance Comparison of Validation Methodologies
FeatureStrategy A: Classical (EA + Titration) Strategy B: Modern (qNMR + HPLC) Verdict for 3-Amino-2-(4-chlorophenyl)propan-1-ol
Specificity Low. Cannot distinguish isomers (2-phenyl vs 3-phenyl) or enantiomers.[1]High. HPLC separates isomers; qNMR confirms structure.[1]Strategy B is essential to rule out regioisomers.
Precision High (<0.3%). Excellent for total purity if no non-volatile impurities exist.[1]Medium (<1.0%). qNMR is precise but depends on operator skill/integration.[1]Strategy A is superior for assigning potency to a standard.[1]
Sample Req. High (5–10 mg). Destructive analysis.[1]Low (<1 mg). HPLC is non-destructive (recoverable).[1]Strategy B is preferred for scarce R&D samples.[1]
Speed Slow. Requires drying, weighing, combustion cycles.[1]Fast. Automated injection sequences.Strategy B enables rapid reaction monitoring.[1]
Hygroscopicity Sensitive. Absorbed water skews %C and %N results significantly.[1]Robust. qNMR with internal standard (e.g., TCNB) ignores water signal.[1]Strategy B avoids "false low" purity due to moisture.[1]
Detailed Experimental Protocols
Protocol A: Elemental Analysis (CHNS/Cl)
  • Objective: Confirm empirical formula and hydration state.

  • Criticality: Amino alcohols are notoriously hygroscopic.[1] A deviation in Carbon (%) often indicates water absorption rather than synthesis failure.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 6 hours over P

      
      O
      
      
      .
    • Why: The amino and hydroxyl groups form strong hydrogen bonds with atmospheric water.[1] Standard drying agents (silica) are insufficient.[1]

  • Weighing:

    • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Tip: Fold the capsule tightly to exclude air pockets which can cause "flash" combustion errors (nitrogen spikes).

  • Combustion (Flash Dynamic):

    • Furnace Temp: 950°C (Oxidation) / 840°C (Reduction).[1]

    • Carrier Gas: Helium (140 mL/min).[1]

    • Oxygen Injection: 2-3 seconds (optimized for complete oxidation of the phenyl ring).[1]

  • Data Analysis:

    • Calculate theoretical %: C (58.22%), H (6.52%), N (7.54%).

    • Acceptance Criteria:

      
       absolute difference from theoretical.
      
Protocol B: HPLC Purity & Impurity Profiling
  • Objective: Quantify organic impurities and distinguish the 2-phenyl isomer from the 3-phenyl regioisomer.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Why TFA? The acidic modifier protonates the amine (pK

      
       ~9-10), preventing peak tailing caused by interaction with silanol groups.[1]
      
  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Amide/Phenyl absorption) and MS (ESI+).[1]

Self-Validating Check:

  • Inject a mixture of the product and its precursor (e.g., the amino ester or acid). The precursor should elute later (more hydrophobic) or earlier (if polar acid) depending on the specific synthesis route. If peaks co-elute, adjust the gradient slope.

Validation Logic & Troubleshooting

The following diagram illustrates the decision-making process when validating a batch of 3-Amino-2-(4-chlorophenyl)propan-1-ol. It integrates both EA and HPLC data to reach a "Pass/Fail" decision.

ValidationWorkflowStartCrude Product(3-Amino-2-(4-chlorophenyl)propan-1-ol)Step1_HPLCStep 1: HPLC-MS Profiling(Check Regioisomers)Start->Step1_HPLCDecision_RegioSingle Peak @ Expected RT?Step1_HPLC->Decision_RegioStep2_ChiralStep 2: Chiral HPLC(Check Enantiomeric Excess)Decision_Regio->Step2_ChiralYesFail_RegioFAIL: Regioisomer Detected(Recrystallize)Decision_Regio->Fail_RegioNo (Double Peak)Decision_EEee > 98%?Step2_Chiral->Decision_EEStep3_EAStep 3: Elemental Analysis(CHNS)Decision_EE->Step3_EAYesFail_EEFAIL: Racemization(Check Synthesis Temp)Decision_EE->Fail_EENoDecision_EAWithin ±0.4%?Step3_EA->Decision_EAPassBATCH RELEASED(Reference Standard Grade)Decision_EA->PassYesFail_EAFAIL: Impure/Solvate(Check Drying/Salt Form)Decision_EA->Fail_EANo

Figure 1: Integrated Validation Workflow. This logic gate ensures that chemical purity (HPLC), optical purity (Chiral HPLC), and compositional accuracy (EA) are all satisfied before release.

Data Interpretation Guide

When reviewing Elemental Analysis data for this compound, use the following "Symptom-Cause" table to diagnose synthesis issues:

ObservationLikely CauseMechanistic Explanation
Low %C, High %H Water Absorption The amino-alcohol moiety is hygroscopic.[1] Water adds weight without adding Carbon, diluting the %C signal while boosting %H.
Low %C, Low %N Inorganic Salts Presence of NaCl or Na

SO

from the workup. These do not combust, effectively diluting all organic elements.[1]
High %N Residual Solvent (DMF/Pyridine) Common solvents in amino acid reduction often contain Nitrogen.[1] Even trace amounts of DMF spike the %N significantly.[1]
Correct %C/H/N, but Wrong HPLC Regioisomer EA cannot distinguish between 3-amino-2 -(4-chlorophenyl) and 3-amino-3 -(4-chlorophenyl). This confirms the need for Strategy B.
References
  • PubChem. (2025).[1][2] 3-amino-2-(4-chlorophenyl)propan-1-ol (Compound Summary). National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. (2008).[1] CHNS Elemental Analysers: Principles and Applications.[Link]

Safety Operating Guide

Proper Disposal Procedures: 3-Amino-2-(4-chlorophenyl)propan-1-ol

[1]

Executive Summary & Immediate Directives

STOP AND READ: 3-Amino-2-(4-chlorophenyl)propan-1-ol (CAS: 886061-26-3 or related isomers) is a Halogenated Organic Amine .

  • CRITICAL PROHIBITION: NEVER dispose of this compound or its solutions down the drain. The presence of the chlorine atom and the amino group classifies it as hazardous chemical waste requiring high-temperature incineration with acid gas scrubbing.

  • WASTE STREAM: Segregate strictly into Halogenated Organic Waste .

  • INCOMPATIBILITY: Do not mix directly with strong acids (exothermic neutralization) or oxidizing agents (potential for toxic chloramine formation) in the waste container.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical state.[1] This compound acts as both a base (amine) and a polar organic (alcohol), with a halogen substituent that dictates its incineration path.

ParameterDataOperational Implication
Chemical Name 3-Amino-2-(4-chlorophenyl)propan-1-olVerify label matches inventory.
CAS Number 886061-26-3 (S-isomer) / 68208-26-4 (racemic)Use for waste manifesting.
Molecular Formula C₉H₁₂ClNOHalogenated (Cl content approx. 19%).
Physical State Solid (or viscous liquid)Solids go to solid waste; solutions to liquid waste.
GHS Hazards H314/H315: Skin Corr./Irrit.[2][3][4][5][6] H318/H319: Eye Dam./Irrit. H302: Harmful if swallowed.[3][6][7]Treat as Corrosive and Toxic .
RCRA Status Not P or U listed.Classify as Characteristic Waste (Toxic/Corrosive).

Pre-Disposal Stabilization & Handling

A. Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash. Double-glove for spill cleanup.

  • Eye Protection: Chemical splash goggles. Face shield recommended if pouring large volumes of solution.

  • Respiratory: If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator.

B. Chemical Quenching (Reaction Mixtures)

If the compound is present in a reaction mixture (e.g., unreacted starting material):

  • Cool: Place reaction vessel in an ice bath.

  • Dilute: Slowly add the mixture to a larger volume of compatible solvent (e.g., Ethanol or Ethyl Acetate).

  • Neutralize (Caution): If the mixture is highly basic due to the amine, adjust pH to 7–9 using dilute HCl slowly to prevent thermal runaway. Do not over-acidify , as this creates acidic waste which may be incompatible with some organic waste streams.

Disposal Workflow Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, contaminated solids, filter cakes.

  • Containment: Do not empty loose powder into a general bin. Keep the substance in its original glass/plastic container if possible.

  • Secondary Packaging: Place the primary container inside a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Amino-2-(4-chlorophenyl)propan-1-ol"[8]

    • Hazard Checkbox: Toxic, Irritant.[3][5]

  • Disposal: Deposit into the Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicable for: Reaction solvents, HPLC waste, cleaning rinsates.

  • Segregation: Identify the Halogenated Organic Waste carboy.

    • Why? Non-halogenated waste streams (e.g., Acetone/Methanol) are often used as fuel blending. The Chlorine atom in this molecule releases Hydrochloric Acid (HCl) upon combustion, which damages standard incinerators. It must go to a facility equipped with scrubbers.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid, Peroxides).

  • Transfer: Funnel the liquid into the carboy.

  • Log: Record the volume and concentration on the waste log sheet attached to the carboy.

Visualized Workflows

Figure 1: Waste Stream Decision Logic

This logic gate ensures the compound reaches the correct destruction facility, preventing regulatory fines and environmental damage.

WasteSegregationStartWaste Material:3-Amino-2-(4-chlorophenyl)propan-1-olStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidPackDouble Bag orOriginal ContainerSolid->PackSolventCheckSolvent Type?Liquid->SolventCheckSolidBinSOLID HAZARDOUS WASTE(Incineration)Pack->SolidBinHaloStreamHALOGENATEDOrganic WasteSolventCheck->HaloStreamContains Halogens(Self or Solvent)SolventCheck->HaloStreamNon-Halogenated Solvent(Compound adds Cl)

Caption: Decision matrix for segregating 3-Amino-2-(4-chlorophenyl)propan-1-ol waste based on physical state and solvent composition.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponseAssess1. Assess Volume& HazardPPE2. Don PPE(Nitrile, Goggles, Lab Coat)Assess->PPEContain3. Containment(Absorbent Pads/Vermiculite)PPE->ContainClean4. Cleanup(Scoop into bag)Contain->CleanDecon5. Decontamination(Soap & Water Wash)Clean->DeconDisposal6. Dispose asSolid Hazardous WasteDecon->Disposal

Caption: Step-by-step spill response workflow ensuring personnel safety and containment.

Regulatory Compliance & Transport

When preparing the waste for pickup by your EHS contractor (e.g., Clean Harbors, Veolia, Stericycle), ensure the manifest reflects the following:

  • DOT Shipping Name:

    • If Solid: UN 3259, Amines, solid, corrosive, n.o.s. (3-Amino-2-(4-chlorophenyl)propan-1-ol).

    • If Liquid: UN 2735, Amines, liquid, corrosive, n.o.s.

  • Hazard Class: 8 (Corrosive).

  • Packing Group: III (Minor Danger) or II (Medium Danger) depending on concentration.

  • EPA Waste Codes: D002 (Corrosive) may apply if pH is tested > 12.5. Otherwise, manifest as "Non-RCRA Regulated Hazardous Waste" (unless state regulations differ).

References

  • PubChem. (n.d.). Compound Summary: 3-Amino-2-(4-chlorophenyl)propan-1-ol.[8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide. Retrieved October 26, 2023, from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-2-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth safety and handling protocols for 3-Amino-2-(4-chlorophenyl)propan-1-ol (CAS No. 68208-26-4), a key intermediate in pharmaceutical research and development.[1] Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your research. This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers with the knowledge to work safely and effectively.

Understanding the Hazard Profile: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its hazard profile is paramount. While comprehensive toxicological data for 3-Amino-2-(4-chlorophenyl)propan-1-ol may be limited, its chemical structure—an aminopropanol derivative with a chlorinated phenyl group—provides critical insights into its potential hazards. Structurally related compounds, such as 3-aminopropanol, are known to be corrosive, causing severe skin burns and eye damage.[2] The presence of a chlorinated phenyl group suggests potential for additional systemic effects and necessitates specific handling and disposal considerations as a halogenated organic compound.[3][4]

Anticipated Hazards:

  • Oral Toxicity: Likely harmful if swallowed.[5][6]

  • Dermal and Ocular Corrosivity: Expected to cause skin irritation or severe burns and serious eye damage.[2][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7]

  • Environmental Hazard: Halogenated organic compounds require specialized disposal to prevent environmental contamination.[3][8]

The Core of Protection: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[9][10] A fume hood is essential for minimizing the inhalation of any aerosols, dust, or vapors. All weighing, transferring, and reaction setup involving 3-Amino-2-(4-chlorophenyl)propan-1-ol should be conducted within a properly functioning fume hood.

  • Administrative Controls: These include establishing clear standard operating procedures (SOPs), providing comprehensive training for all personnel handling the compound, and ensuring that access to the material is restricted to authorized individuals. Designate specific areas for the storage and handling of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is contingent on the scale and nature of the operation being performed.

Eye and Face Protection

Given the high risk of severe eye damage, robust eye and face protection is non-negotiable.

  • Standard Operations: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards must be worn at all times in the laboratory where this compound is handled.[11]

  • Risk of Splash or Aerosol Generation: For procedures with a higher risk of splashing, such as large-scale transfers or reactions under pressure, a full-face shield must be worn in addition to chemical safety goggles.[11][12] A face shield alone does not provide adequate protection.[11]

Skin and Body Protection

Preventing dermal contact is crucial due to the corrosive nature of aminopropanol derivatives.

  • Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.[9]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for a wide range of chemicals and are recommended for handling this compound.[9] Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, consider double-gloving.[12] Proper glove removal technique is critical to avoid skin contact with the contaminated outer surface of the glove.[2][13]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[12]

Respiratory Protection

The primary method of respiratory protection is the use of a chemical fume hood.[9][10] In the rare event that a fume hood is not available or its performance is compromised, a NIOSH-approved respirator with an organic vapor cartridge may be required.[9][14] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[11]

PPE Selection Summary

The following table summarizes the recommended PPE for various laboratory operations involving 3-Amino-2-(4-chlorophenyl)propan-1-ol.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Weighing and Transfer (<5g) Chemical Safety GogglesNitrile GlovesFlame-Retardant Lab CoatChemical Fume Hood
Reaction Setup and Monitoring Chemical Safety GogglesNitrile GlovesFlame-Retardant Lab CoatChemical Fume Hood
Large-Scale Transfer (>5g) or Splash Risk Chemical Safety Goggles and Full-Face ShieldNitrile Gloves (Double-Gloving Recommended)Chemical-Resistant Apron over Lab CoatChemical Fume Hood
Emergency Spill Cleanup Full-Face Shield and Chemical Safety GogglesHeavy-Duty Chemical-Resistant GlovesFull-Body Chemical-Resistant SuitNIOSH-Approved Respirator with Organic Vapor Cartridge

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Operational Workflow
  • Preparation: Before beginning any work, ensure that a safety shower and eyewash station are accessible and unobstructed.[12] Have spill control materials, such as an inert absorbent (e.g., sand, vermiculite), readily available.[10]

  • Pre-Handling Inspection: Visually inspect the container of 3-Amino-2-(4-chlorophenyl)propan-1-ol for any signs of damage or leakage upon receipt.[10]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling: Conduct all manipulations of the compound within a certified chemical fume hood.[9][10] Use compatible tools, such as spatulas and glassware, to avoid reactions.[9] Avoid any actions that could generate dust or aerosols.[5][15]

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[9][10] Decontaminate any surfaces that may have come into contact with the chemical.

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5][9] Store away from incompatible materials such as strong oxidizing agents.[9]

Disposal Plan

As a halogenated organic compound, 3-Amino-2-(4-chlorophenyl)propan-1-ol and any materials contaminated with it must be disposed of as hazardous waste.[3]

  • Waste Segregation: Do not pour this chemical or its waste down the drain.[3][10] It must be collected in a designated "Halogenated Organic Waste" container.[3][8] Keep halogenated waste separate from non-halogenated organic waste to facilitate proper disposal and minimize costs.[4][16]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "3-Amino-2-(4-chlorophenyl)propan-1-ol".[4][8]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with all federal, state, and local regulations.[10]

Visualizing the Safety Workflow

The following diagrams illustrate the key decision-making and procedural workflows for safely handling 3-Amino-2-(4-chlorophenyl)propan-1-ol.

PPE_Selection_Workflow start Start: Handling 3-Amino-2-(4-chlorophenyl)propan-1-ol assess_task Assess Task Scale and Risk start->assess_task small_scale Small-Scale (<5g) Low Splash Risk assess_task->small_scale Low large_scale Large-Scale (>5g) High Splash Risk assess_task->large_scale High emergency Emergency Spill assess_task->emergency Spill ppe_small PPE: - Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large PPE: - Goggles & Face Shield - Double Nitrile Gloves - Apron over Lab Coat large_scale->ppe_large ppe_emergency Full Chemical Suit SCBA/Respirator Heavy-Duty Gloves emergency->ppe_emergency fume_hood Work in Fume Hood ppe_small->fume_hood ppe_large->fume_hood

Caption: PPE selection workflow based on task risk.

Disposal_Workflow start Waste Generated is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No label_container Label Container with Contents and 'Hazardous Waste' halogenated_waste->label_container contact_ehs Arrange Disposal via EHS label_container->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for halogenated organic waste.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • 3-Amino-3-(2-chlorophenyl)propan-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. Available at: [Link]

  • Method for producing and purifying 3-aminopropanol. Google Patents.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.